molecular formula C33H56N4O5 B1679484 Ro 31-8588 CAS No. 141979-04-6

Ro 31-8588

Cat. No.: B1679484
CAS No.: 141979-04-6
M. Wt: 588.8 g/mol
InChI Key: PGNGZQQIESIRCV-UQPQYDPKSA-N
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Description

structure given in first source;  a hydroxyethylene inhibitor of HIV protease

Properties

CAS No.

141979-04-6

Molecular Formula

C33H56N4O5

Molecular Weight

588.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-1-cyclohexyl-3-hydroxy-6-methyl-5-[[3-methyl-1-oxo-1-(2-pyridin-2-ylethylamino)pentan-2-yl]carbamoyl]heptan-2-yl]carbamate

InChI

InChI=1S/C33H56N4O5/c1-8-23(4)29(31(40)35-19-17-25-16-12-13-18-34-25)37-30(39)26(22(2)3)21-28(38)27(20-24-14-10-9-11-15-24)36-32(41)42-33(5,6)7/h12-13,16,18,22-24,26-29,38H,8-11,14-15,17,19-21H2,1-7H3,(H,35,40)(H,36,41)(H,37,39)/t23?,26-,27+,28+,29?/m1/s1

InChI Key

PGNGZQQIESIRCV-UQPQYDPKSA-N

Isomeric SMILES

CCC(C)C(C(=O)NCCC1=CC=CC=N1)NC(=O)[C@H](C[C@@H]([C@H](CC2CCCCC2)NC(=O)OC(C)(C)C)O)C(C)C

Canonical SMILES

CCC(C)C(C(=O)NCCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)OC(C)(C)C)O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ro 31-8588;  Ro 318588;  Ro-31-8588.

Origin of Product

United States

Foundational & Exploratory

Ro 31-8588: A Deep Dive into its Mechanism of Action on HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 31-8588, a potent peptidomimetic inhibitor, represents a significant milestone in the development of antiretroviral therapies. As a member of the hydroxyethylamine class of inhibitors, its design was a triumph of structure-based drug design, targeting a critical enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of the mechanism of action of this compound on HIV protease, compiling quantitative data, detailing experimental protocols, and visualizing key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

HIV protease is an aspartic protease essential for the maturation of infectious HIV virions. It functions by cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into functional structural proteins and enzymes. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

Mechanism of Action

This compound acts as a highly potent and selective competitive inhibitor of HIV-1 protease.[1] Its mechanism of action is centered on its ability to mimic the transition state of the natural substrate of the enzyme. The core of its inhibitory activity lies in the hydroxyethylamine isostere, which replaces the scissile peptide bond of the natural substrate. This non-hydrolyzable mimic binds with high affinity to the active site of the HIV protease, effectively blocking the access of the viral polyproteins and preventing their cleavage.

The binding of this compound to the dimeric active site of HIV protease is a highly specific interaction, guided by a network of hydrogen bonds and hydrophobic interactions. This tight binding is reflected in its low nanomolar inhibition constant (Ki).

Mechanism_of_Action cluster_protease HIV Protease Dimer Protease_Monomer_A Protease Monomer A Proteaxse_Monomer_B Protease Monomer B Active_Site Active Site (Asp-Thr-Gly motif) Immature_Virion Immature, Non-infectious Virion Active_Site->Immature_Virion Cleavage Blocked Mature_Virion Mature, Infectious Virion Active_Site->Mature_Virion Polyprotein Cleavage Gag_Pol Gag-Pol Polyprotein Gag_Pol->Active_Site Normal Substrate Binding Ro_31_8588 This compound Ro_31_8588->Active_Site High-Affinity Binding Binding Competitive Binding Cleavage Cleavage Inhibition Inhibition

Caption: Mechanism of this compound action on HIV protease.

Quantitative Data Summary

The potency of this compound and its successor, Saquinavir (Ro 31-8959), has been quantified through various in vitro assays. The following table summarizes key inhibitory constants.

CompoundParameterValueCell Line/SystemReference
This compound Ki0.3 nMHIV-1 Protease[1]
Saquinavir (Ro 31-8959) IC502.7 nMJM cells (HIV-1 infected)
Saquinavir (Ro 31-8959) IC90~20 nMWild-type HIV-1 strains[2]
Saquinavir (Ro 31-8959) Ki< 0.1 nMHIV-2 Protease

Experimental Protocols

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against purified HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound or other test inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a pre-determined concentration of HIV-1 protease to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Dilutions Prepare serial dilutions of this compound Add_Inhibitor Add inhibitor dilutions to 96-well plate Dilutions->Add_Inhibitor Controls Prepare positive (no inhibitor) and negative (no enzyme) controls Controls->Add_Inhibitor Add_Enzyme Add HIV-1 Protease Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at 37°C for 15 min Add_Enzyme->Incubate_1 Add_Substrate Add fluorogenic substrate Incubate_1->Add_Substrate Measure_Fluorescence Monitor fluorescence increase in kinetic mode Add_Substrate->Measure_Fluorescence Calculate_Rate Determine reaction rates Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate percent inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 from dose-response curve Calculate_Inhibition->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Caption: Workflow for an HIV-1 protease enzyme inhibition assay.

In Vitro Antiviral Assay (MT-4 Cell-Based)

This protocol describes a common method to assess the antiviral activity of a compound in a cell culture system.

Materials:

  • MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1)

  • HIV-1 viral stock (e.g., strain IIIB)

  • Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • This compound or other test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., acidic isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add the diluted compound to the wells containing the cells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

  • Infect the cells with a standardized amount of HIV-1 stock (a multiplicity of infection, MOI, that causes significant cell death in the virus control wells after a few days).

  • Incubate the plate in a CO2 incubator for 5-7 days.

  • After the incubation period, add MTT reagent to all wells and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

  • The IC50 value (the concentration of compound that protects 50% of cells from virus-induced death) is determined by plotting the percentage of cell protection against the logarithm of the compound concentration.

X-ray Crystallography of HIV-1 Protease in Complex with this compound

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of the enzyme-inhibitor complex.

Materials:

  • Highly purified recombinant HIV-1 protease

  • This compound

  • Crystallization buffer (various conditions to be screened)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Complex Formation: Incubate the purified HIV-1 protease with an excess of this compound to ensure complete binding.

  • Crystallization:

    • Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to find conditions that yield high-quality crystals.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals from the crystallization drops.

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the X-ray beamline.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Determination:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Determine the initial phases of the structure factors using methods like molecular replacement, using a known structure of HIV-1 protease as a model.

  • Model Building and Refinement:

    • Build an atomic model of the HIV-1 protease-Ro 31-8588 complex into the electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Structure Validation and Analysis:

    • Validate the final structure to ensure its stereochemical quality and agreement with known protein structures.

    • Analyze the interactions between this compound and the active site residues of HIV-1 protease.

XRay_Crystallography_Workflow Complex_Formation Incubate HIV-1 Protease with this compound Crystallization Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization Crystal_Harvesting Harvest and Cryo-protect Crystals Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Data_Processing Process Diffraction Data Data_Collection->Data_Processing Structure_Determination Phase Determination (Molecular Replacement) Data_Processing->Structure_Determination Model_Building Build Atomic Model Structure_Determination->Model_Building Refinement Refine Model against Data Model_Building->Refinement Validation_Analysis Structure Validation and Interaction Analysis Refinement->Validation_Analysis

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Conclusion

This compound laid the groundwork for a new class of life-saving antiretroviral drugs. Its mechanism as a potent, competitive inhibitor of HIV protease, elucidated through rigorous enzymatic and structural studies, continues to inform the development of next-generation protease inhibitors. The detailed methodologies presented in this guide offer a framework for the continued investigation and characterization of novel antiviral agents targeting this critical viral enzyme. The ability to overcome drug resistance remains a significant challenge, and a thorough understanding of the fundamental mechanisms of action of early inhibitors like this compound is paramount to designing more robust and effective therapies for HIV/AIDS.

References

In Vitro Inhibitory Profile of Ro 31-8588: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle. This technical guide provides a comprehensive overview of the in vitro inhibitory constant (Ki) of this compound, its selectivity profile, and the experimental methodologies used for its characterization. The primary target of this compound is HIV-1 protease, against which it exhibits a high degree of affinity. While comprehensive data on its activity against a broad panel of human protein kinases is not extensively available in the public domain, this guide compiles the known inhibitory data and outlines the standard protocols for determining such values. Furthermore, potential off-target effects and the implications for cellular signaling pathways are discussed.

Introduction

This compound is a peptidomimetic inhibitor designed to specifically target the active site of the HIV-1 aspartic protease. This enzyme is responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions. Inhibition of HIV protease by compounds such as this compound results in the production of immature, non-infectious viral particles, thereby halting the progression of the viral infection. The efficacy of such inhibitors is quantified by their in vitro inhibitory constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, consequently, greater inhibitory potency.

Quantitative Inhibitory Data

The primary reported target of this compound is the HIV-1 protease. The in vitro inhibitory constant (Ki) for this interaction has been determined to be 0.3 nM [1][2].

Target EnzymeInhibitory Constant (Ki)
HIV-1 Protease0.3 nM[1][2]

Note: A comprehensive screening of this compound against a broad panel of human protein kinases has not been identified in publicly available literature. Therefore, a detailed table of Ki values against various kinases cannot be provided at this time. The closely related compound, Ro 31-8959 (Saquinavir), has been shown to be highly selective for HIV protease with less than 50% inhibition of human aspartic proteases.

Experimental Protocols

The determination of the in vitro inhibitory constant (Ki) for an enzyme inhibitor like this compound typically involves a series of biochemical assays. The following is a generalized protocol based on standard methods for assessing HIV protease inhibitors.

General Principle of Ki Determination for HIV Protease

The Ki value is determined by measuring the enzymatic activity of HIV protease at various concentrations of a substrate and the inhibitor. A common method involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The rate of this reaction is monitored over time. By analyzing the enzyme kinetics in the presence of different inhibitor concentrations, the mode of inhibition and the Ki value can be determined using mathematical models such as the Michaelis-Menten equation and its derivatives for competitive, non-competitive, or uncompetitive inhibition.

Representative Experimental Protocol: Fluorometric HIV-1 Protease Assay

This protocol outlines the key steps for determining the Ki of an inhibitor against HIV-1 protease using a fluorometric assay.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., sodium acetate or MES buffer at a specific pH, containing salts and a reducing agent like DTT)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.

    • Prepare a solution of the fluorogenic substrate in the assay buffer.

    • Prepare a solution of recombinant HIV-1 protease in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the serially diluted inhibitor to the respective wells. Include control wells with no inhibitor.

    • Add the HIV-1 protease solution to all wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity kinetically over a specific period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear phase of the fluorescence versus time plots for each inhibitor concentration.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or other linearized plots to visualize the type of inhibition.

    • Fit the data to the appropriate inhibition model equation (e.g., competitive, non-competitive) using non-linear regression analysis to determine the Ki value.

Signaling Pathways and Off-Target Effects

Due to the high specificity of this compound for HIV protease, its direct impact on host cell signaling pathways is not its primary mechanism of action. The therapeutic effect is derived from the inhibition of viral maturation.

However, it is crucial to consider potential off-target effects, especially with molecules that have structural similarities to inhibitors of other enzyme classes. A compound with a similar name, Ro 31-8220 , is a known potent inhibitor of Protein Kinase C (PKC) . This highlights the importance of comprehensive selectivity profiling to distinguish the activities of structurally related compounds and to identify any potential cross-reactivity of this compound with host cell kinases.

Should this compound exhibit any off-target inhibition of cellular kinases, it could potentially interfere with various signaling pathways, including:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: This pathway is involved in cell growth, metabolism, and survival.

  • PKC Signaling: As a key signaling hub, PKC is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

At present, there is no direct evidence from the searched literature to suggest that this compound significantly modulates these or other specific cellular signaling pathways. Its high potency and selectivity for HIV protease suggest that its therapeutic window is primarily defined by its antiviral activity.

Mandatory Visualizations

Experimental Workflow for Ki Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Reagents to Plate prep_inhibitor->add_reagents prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents incubate Incubate Enzyme and Inhibitor add_reagents->incubate incubate->start_reaction measure_fluorescence Kinetic Fluorescence Measurement start_reaction->measure_fluorescence calc_velocity Calculate Initial Velocities measure_fluorescence->calc_velocity plot_data Plot Kinetic Data calc_velocity->plot_data fit_model Fit to Inhibition Model plot_data->fit_model determine_ki Determine Ki Value fit_model->determine_ki

Caption: Experimental workflow for determining the in vitro inhibitory constant (Ki).

Logical Relationship of HIV Protease Inhibition

hiv_inhibition cluster_virus HIV Life Cycle cluster_inhibitor Inhibitor Action gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage mature_proteins Mature Viral Proteins hiv_protease->mature_proteins infectious_virion Infectious Virion mature_proteins->infectious_virion ro_31_8588 This compound ro_31_8588->hiv_protease Inhibits

Caption: Logical diagram of this compound inhibiting HIV protease activity.

Conclusion

This compound is a highly potent in vitro inhibitor of HIV-1 protease, with a Ki value of 0.3 nM. This strong affinity underscores its efficacy as an antiviral agent. While its primary mechanism of action is the direct inhibition of the viral protease, a comprehensive understanding of its selectivity profile against a broad range of human kinases is an area that warrants further investigation to fully characterize its safety and potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel enzyme inhibitors in the drug development pipeline.

References

Unveiling the Potent Interaction: A Technical Guide to the Binding Affinity of Ro 31-8588 with HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the experimental drug Ro 31-8588 to the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the underlying biological and experimental processes.

Core Findings: High-Affinity Inhibition

This compound demonstrates potent inhibition of the HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into mature, functional proteins.[1][2] The quantitative measure of this inhibition is its inhibition constant (Ki), which signifies the concentration of the inhibitor required to produce half-maximum inhibition.

Quantitative Binding Affinity Data

The binding affinity of this compound to HIV-1 protease has been determined to be in the nanomolar range, indicating a very strong interaction. This high affinity is a crucial characteristic for an effective antiviral agent.

InhibitorTarget EnzymeInhibition Constant (Ki)
This compound HIV-1 Protease0.3 nM [3][4]

Mechanism of Action: Blocking Viral Maturation

HIV-1 protease is an aspartic protease that functions as a homodimer.[1][2] Its active site, formed at the interface of the two identical subunits, recognizes and cleaves specific peptide sequences within the viral Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of the virus into an infectious virion.[5]

This compound, a peptidomimetic inhibitor, is designed to mimic the natural substrate of the HIV-1 protease. It binds tightly to the active site of the enzyme, thereby preventing the cleavage of the viral polyproteins. This competitive inhibition effectively halts the viral maturation process, resulting in the production of non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_maturation Viral Maturation cluster_inhibition Inhibition GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage Site MatureProteins Mature Viral Proteins Protease->MatureProteins Cleaves InactiveProtease Inactive Protease-Inhibitor Complex Protease->InactiveProtease Virion Infectious Virion MatureProteins->Virion Assembly Ro318588 This compound Ro318588->Protease Binds to Active Site

Mechanism of HIV-1 Protease Inhibition by this compound.

Experimental Protocol: Determining Binding Affinity

The inhibition constant (Ki) of this compound for HIV-1 protease is typically determined using an in vitro enzyme inhibition assay. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET) assay.[6][7][8]

Principle of the FRET-Based Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When the HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity. By measuring the enzyme's activity at various concentrations of the inhibitor, the IC50 (half-maximal inhibitory concentration) can be determined, from which the Ki can be calculated using the Cheng-Prusoff equation.

Materials
  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing a HiLyte Fluor™ 488/QXL™ 520 pair)[6]

  • This compound

  • Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[9]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

    • Prepare solutions of HIV-1 protease and the FRET substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the diluted this compound solutions to the respective wells.

    • Include control wells with assay buffer and DMSO (no inhibitor) and wells with only the substrate (no enzyme) for background fluorescence measurement.

    • Add the HIV-1 protease solution to all wells except the substrate-only controls.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for the HiLyte Fluor™ 488/QXL™ 520 pair) at regular intervals for a specified duration.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

FRET_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis Start Start PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor AddInhibitor Add Inhibitor to 96-well Plate PrepInhibitor->AddInhibitor PrepEnzyme Prepare HIV-1 Protease Solution AddEnzyme Add Enzyme to Plate PrepEnzyme->AddEnzyme PrepSubstrate Prepare FRET Substrate Solution AddSubstrate Initiate Reaction with FRET Substrate PrepSubstrate->AddSubstrate AddInhibitor->AddEnzyme Incubate Incubate for Inhibitor Binding AddEnzyme->Incubate Incubate->AddSubstrate ReadFluorescence Measure Fluorescence Kinetics AddSubstrate->ReadFluorescence CalcVelocity Calculate Initial Reaction Velocities ReadFluorescence->CalcVelocity DetIC50 Determine IC50 from Dose-Response Curve CalcVelocity->DetIC50 CalcKi Calculate Ki using Cheng-Prusoff Equation DetIC50->CalcKi End End CalcKi->End

Experimental Workflow for Determining Ki using a FRET-based Assay.

Conclusion

The potent binding affinity of this compound to HIV-1 protease, as evidenced by its low nanomolar Ki value, underscores its potential as an effective antiretroviral agent. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel HIV-1 protease inhibitors. A thorough understanding of the binding kinetics and mechanism of action is paramount in the rational design of next-generation therapeutics to combat HIV/AIDS.

References

Early Research on Ro 31-8588: A Technical Overview of a Prototypical HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 emerged in the early era of HIV research as a potent, peptide-based inhibitor of the HIV-1 aspartic protease, a critical enzyme for viral maturation and replication. This document provides an in-depth technical guide to the foundational research on this compound, a direct precursor to the first FDA-approved protease inhibitor, Saquinavir (Ro 31-8959). The early investigations into this compound were pivotal in validating HIV protease as a viable therapeutic target and laid the groundwork for the development of a new class of antiretroviral drugs.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. Its structure is designed to mimic the transition state of the natural substrate of the viral protease, the Gag-Pol polyprotein. By binding to the active site of the enzyme, this compound prevents the cleavage of the polyprotein into essential viral enzymes and structural proteins, thereby halting the production of mature, infectious virions.[1][2] The high affinity of this compound for the HIV-1 protease is demonstrated by its low nanomolar inhibition constant (Ki).

Quantitative Data Summary

The following tables summarize the key quantitative data from the early in vitro evaluations of this compound and its closely related successor, Saquinavir.

CompoundTargetAssay TypeValueReference
This compound HIV-1 ProteaseEnzymatic AssayKi = 0.3 nM[3]
CompoundCell LineAssay TypeIC50 RangeIC90 RangeReference
Saquinavir VariousSyncytium Formation0.5-6.0 nM6.0-30.0 nM
Saquinavir CEMp24 Antigen ProductionNanomolar-[1]
Saquinavir C8166Syncytium FormationNanomolar-[1]
Saquinavir JMSyncytium FormationNanomolar-[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on this compound are provided below.

HIV-1 Protease Enzymatic Assay

This protocol outlines the method used to determine the inhibition constant (Ki) of this compound against purified HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Synthetic peptide substrate (e.g., based on the p17/p24 cleavage site)

  • This compound

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT)

  • Detection reagent (e.g., HPLC system for separating and quantifying cleavage products)

Procedure:

  • A reaction mixture is prepared containing the assay buffer, a known concentration of the synthetic peptide substrate, and varying concentrations of this compound.

  • The reaction is initiated by the addition of a known concentration of purified HIV-1 protease.

  • The mixture is incubated at 37°C for a defined period.

  • The reaction is stopped, typically by the addition of an acid (e.g., trifluoroacetic acid).

  • The reaction products are analyzed by reverse-phase HPLC to separate the cleaved peptide fragments from the intact substrate.

  • The rate of substrate cleavage is determined by quantifying the area of the product peaks.

  • The inhibition constant (Ki) is calculated by analyzing the enzyme kinetics at different inhibitor concentrations, often using Dixon or Cheng-Prusoff equations.

Inhibition of p24 Antigen Production in Chronically Infected Cells

This protocol describes the method to assess the ability of this compound to suppress viral replication in a chronically infected T-cell line.

Materials:

  • Chronically infected T-cell line (e.g., CEM cells)

  • This compound

  • Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

  • p24 antigen capture ELISA kit

Procedure:

  • Chronically infected CEM cells are seeded in a multi-well plate.

  • The cells are treated with a range of concentrations of this compound. A no-drug control is included.

  • The cells are incubated for a period of several days (e.g., 3-5 days) at 37°C in a CO2 incubator.

  • At the end of the incubation period, the cell culture supernatant is harvested.

  • The concentration of the viral core protein p24 in the supernatant is quantified using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.

  • The 50% inhibitory concentration (IC50), the concentration of the compound that reduces p24 production by 50%, is calculated by plotting the percentage of p24 inhibition against the drug concentration.

Syncytium Formation Inhibition Assay

This assay measures the ability of this compound to prevent the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV-1 cytopathic effect.

Materials:

  • HIV-1 infected cell line (e.g., C8166 or JM cells)

  • Uninfected CD4+ T-cell line (e.g., Molt-4)

  • This compound

  • Cell culture medium

Procedure:

  • Uninfected CD4+ T-cells are co-cultured with HIV-1 infected cells at a specific ratio in a multi-well plate.

  • The co-culture is treated with various concentrations of this compound. A no-drug control is included.

  • The plate is incubated for 24-48 hours at 37°C.

  • The formation of syncytia (large, multinucleated cells) is observed and quantified microscopically.

  • The IC50 for syncytium formation is determined as the concentration of this compound that reduces the number of syncytia by 50% compared to the untreated control.

Mandatory Visualizations

HIV-1 Protease Inhibition Workflow

HIV_Protease_Inhibition cluster_assay Enzymatic Assay cluster_cell_based Cell-Based Assay Substrate Peptide Substrate Cleavage Substrate Cleavage Substrate->Cleavage Protease HIV-1 Protease Complex Enzyme-Inhibitor Complex Protease->Complex Protease->Cleavage Inhibitor This compound Inhibitor->Complex Inhibitor2 This compound Complex->Protease Products Cleavage Products Cleavage->Products InfectedCells HIV-Infected Cells p24_Release p24 Antigen Release InfectedCells->p24_Release Syncytia Syncytia Formation InfectedCells->Syncytia Inhibition_p24 Inhibition p24_Release->Inhibition_p24 Inhibition_Syncytia Inhibition Syncytia->Inhibition_Syncytia Inhibitor2->Inhibition_p24 Inhibitor2->Inhibition_Syncytia

Caption: Workflow of in vitro evaluation of this compound.

Rational Drug Design Pathway

Rational_Drug_Design Target HIV-1 Protease (Aspartic Protease) Substrate Gag-Pol Polyprotein (Natural Substrate) Target->Substrate cleaves TransitionState Transition-State Mimic (Hydroxyethylene Scaffold) Substrate->TransitionState basis for Lead Lead Compound (this compound) TransitionState->Lead led to Optimization Structure-Activity Relationship (SAR) Studies Lead->Optimization Candidate Optimized Candidate (Saquinavir - Ro 31-8959) Optimization->Candidate

Caption: Rational design path from target to candidate.

References

Methodological & Application

experimental protocol for Ro 31-8588 in enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Ro 31-8588 in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle.[1][2][3] HIV protease is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is an essential step for the assembly of infectious virions. Inhibition of HIV protease by compounds such as this compound results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[4] These application notes provide a detailed protocol for the enzymatic characterization of this compound using a fluorometric HIV-1 protease assay.

Mechanism of Action

This compound functions as a competitive inhibitor of HIV protease. It is designed to mimic the transition state of the natural substrate of the enzyme, binding with high affinity to the active site and blocking the cleavage of the Gag and Gag-Pol polyproteins. This mode of action effectively arrests the viral maturation process.

Quantitative Data

The inhibitory potency of this compound against HIV-1 protease is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

CompoundTarget EnzymeInhibition Constant (Ki)
This compoundHIV-1 Protease0.3 nM[1][2][3]

Experimental Workflow for this compound Inhibition Assay

G prep Prepare Reagents (Assay Buffer, HIV-1 Protease, Fluorogenic Substrate, This compound) plate Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) prep->plate preincubate Pre-incubate (e.g., 15 min at 37°C) plate->preincubate add_substrate Initiate Reaction (Add Fluorogenic Substrate) preincubate->add_substrate measure Measure Fluorescence (Kinetic Reading, e.g., every 60s for 30-60 min) add_substrate->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze

Caption: Workflow for determining the inhibitory activity of this compound against HIV-1 protease.

Detailed Protocol: Fluorometric HIV-1 Protease Inhibition Assay

This protocol is adapted from commercially available fluorometric HIV-1 protease assay kits and is suitable for determining the inhibitory potency (IC50 and Ki) of this compound.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

  • This compound

  • Dimethyl Sulfoxide (DMSO) for inhibitor dilution

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/450 nm or 490/520 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Procedure

1. Reagent Preparation

  • Assay Buffer: Prepare the assay buffer as specified for the particular HIV-1 protease and substrate being used. A common buffer is 50 mM sodium acetate at pH 5.5.

  • HIV-1 Protease: Reconstitute and dilute the recombinant HIV-1 protease in assay buffer to the desired working concentration. The final concentration in the assay will depend on the specific activity of the enzyme and the sensitivity of the substrate.

  • Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer) and then dilute it to the working concentration in assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate Ki determination.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells.

2. Assay Protocol

  • Plate Setup: In a 96-well black microplate, add the following to each well:

    • Test Wells: A specific volume of the diluted this compound solution.

    • Positive Control (No Inhibitor): The same volume of assay buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): The same volume of assay buffer.

  • Enzyme Addition: Add the diluted HIV-1 protease solution to the test and positive control wells. The final volume in each well should be consistent.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C. Record data every 60 seconds for 30 to 60 minutes.

3. Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • Calculate Ki (Optional): The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.

HIV Life Cycle and Mechanism of Protease Inhibition

The following diagram illustrates the key stages of the HIV life cycle and highlights the critical role of HIV protease, which is the target of this compound.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_maturation Maturation Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly of Immature Virion Translation->Assembly Budding 7. Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion ProteaseCleavage HIV Protease cleaves Gag-Pol Polyproteins MatureVirion Infectious HIV Virion ProteaseCleavage->MatureVirion HIV_Virion HIV Virion HIV_Virion->Binding Attachment Immature_Virion->ProteaseCleavage Inhibitor This compound Inhibitor->ProteaseCleavage Inhibits

Caption: The HIV life cycle and the inhibitory action of this compound on viral maturation.

References

Application of Ro 31-8588 in Drug Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, with a Ki of 0.3 nM, and has been instrumental in the study of AIDS.[1] While its primary application has been in antiretroviral research, the broader class of HIV protease inhibitors (PIs) is gaining attention for its potential in oncology, particularly in the context of overcoming multidrug resistance (MDR). This document provides detailed application notes and protocols for investigating the potential of this compound in drug resistance studies, based on the established activities of other HIV PIs.

The rationale for exploring this compound in cancer drug resistance stems from the observation that many HIV PIs exhibit off-target effects that are relevant to cancer biology. These include the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Akt pathway, and the modulation of drug efflux pumps like P-glycoprotein (P-gp), a key mediator of MDR.[2][3] Several HIV PIs have been shown to inhibit the proliferation of numerous cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents.[2][4]

These application notes will guide researchers in designing and executing experiments to evaluate this compound as a potential chemosensitizer and to elucidate its mechanism of action in the context of drug resistance.

Quantitative Data: Anti-proliferative Activity of HIV Protease Inhibitors in Cancer Cell Lines

HIV Protease InhibitorCancer Cell LineCancer TypeIC50 (µM)Reference
NelfinavirHER2+ Breast CancerBreast Cancer3.1[1]
SaquinavirHeLaCervical Cancer19[5]

Signaling Pathways and Mechanisms of Action

HIV protease inhibitors may overcome drug resistance through several mechanisms. The following diagrams illustrate the key signaling pathways and a proposed workflow for investigating this compound's role in drug resistance.

G cluster_0 Proposed Anticancer Signaling Pathways of HIV Protease Inhibitors PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation HIV_PI HIV Protease Inhibitors (e.g., this compound) HIV_PI->Akt inhibits

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by HIV protease inhibitors.

G cluster_1 Mechanism of P-glycoprotein Mediated Drug Efflux and its Inhibition Chemo_Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo_Drug->Pgp binds to Extracellular Extracellular Pgp->Extracellular effluxes drug Intracellular Intracellular HIV_PI HIV Protease Inhibitors (e.g., this compound) HIV_PI->Pgp inhibits

Figure 2: Inhibition of P-glycoprotein (P-gp) mediated drug efflux by HIV protease inhibitors.

Experimental Protocols

The following protocols are designed to assess the potential of this compound in drug resistance studies.

Cell Viability Assay to Determine Chemosensitization

This protocol determines if this compound can sensitize drug-resistant cancer cells to a conventional chemotherapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Drug-resistant and parental (drug-sensitive) cancer cell lines

  • This compound

  • Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both drug-resistant and parental cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.

    • Treat the cells with:

      • Chemotherapeutic agent alone

      • This compound alone

      • A combination of the chemotherapeutic agent and a non-toxic concentration of this compound (determined from preliminary single-agent dose-response curves).

    • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of this compound in the resistant cell line indicates chemosensitization.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines if this compound can inhibit the function of the P-gp drug efflux pump. A common method involves measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCKII or a drug-selected resistant cancer cell line) and parental cells.

  • This compound

  • Known P-gp inhibitor (e.g., verapamil) as a positive control

  • Rhodamine 123

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well black, clear-bottom plates and grow to confluence.

  • Pre-incubation: Wash the cells with HBSS and then pre-incubate with various concentrations of this compound or the positive control (verapamil) in HBSS for 30-60 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 60-90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement:

    • Plate Reader: Add 100 µL of lysis buffer to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm).

    • Flow Cytometer: Detach the cells and resuspend in HBSS. Analyze the intracellular fluorescence.

  • Data Analysis: An increase in the intracellular accumulation of Rhodamine 123 in the P-gp overexpressing cells in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp activity.

Western Blot Analysis for Akt Signaling Pathway

This protocol assesses whether this compound affects the Akt signaling pathway by measuring the phosphorylation status of Akt.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting apparatus

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment: Culture the cancer cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal. A decrease in the ratio of phospho-Akt to total Akt in this compound-treated cells indicates inhibition of the Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the application of this compound in drug resistance studies.

G cluster_2 Experimental Workflow for this compound in Drug Resistance Studies Start Start: Hypothesize this compound reverses drug resistance Cell_Viability Cell Viability Assay (MTT/MTS/CCK-8) Start->Cell_Viability Chemosensitization Chemosensitization Observed? Cell_Viability->Chemosensitization Pgp_Assay P-gp Inhibition Assay (Rhodamine 123 uptake) Chemosensitization->Pgp_Assay Yes No_Effect No significant effect Chemosensitization->No_Effect No Pgp_Inhibition P-gp Inhibition Observed? Pgp_Assay->Pgp_Inhibition Western_Blot Western Blot for Akt Signaling Pgp_Inhibition->Western_Blot Yes/No Akt_Inhibition Akt Inhibition Observed? Western_Blot->Akt_Inhibition Conclusion Conclusion: this compound is a potential chemosensitizer Akt_Inhibition->Conclusion Yes/No End End: Further in vivo studies warranted Conclusion->End

Figure 3: A suggested experimental workflow for evaluating this compound in drug resistance studies.

Conclusion

The repurposing of existing drugs with well-established safety profiles presents a promising and accelerated path for developing new cancer therapies. While this compound is primarily known as an HIV protease inhibitor, the known anticancer and chemosensitizing properties of other drugs in its class provide a strong rationale for its investigation in the context of multidrug resistance. The protocols and data presented here offer a comprehensive framework for researchers to explore the potential of this compound as a novel agent to overcome drug resistance in cancer. Successful in vitro findings would warrant further investigation in preclinical in vivo models.

References

Application Notes and Protocols for Ro 31-8588 in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme for viral maturation and replication.[1] Its high affinity for the viral protease makes it a valuable tool compound for in vitro and cell-based studies of HIV-1, aiding in the elucidation of viral mechanisms and the development of novel antiretroviral therapies. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound is a synthetic peptide-mimetic compound that acts as a competitive inhibitor of the HIV-1 protease. The HIV protease is an aspartyl protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins. This cleavage is an essential step in the viral life cycle, enabling the assembly of infectious virions. This compound is designed to mimic the transition state of the natural substrate of the HIV protease, binding with high affinity to the enzyme's active site and thereby preventing the processing of the viral polyproteins.[1] This leads to the production of immature, non-infectious viral particles.

Data Presentation

In Vitro Activity of this compound and Related Compounds
CompoundTargetAssay TypeValueReference
This compound HIV-1 ProteaseKi0.3 nM[1]
Ro 31-8959 (Saquinavir)HIV InfectionIC500.5 - 6.0 nM
Ro 31-8959 (Saquinavir)HIV InfectionIC906.0 - 30.0 nM
Selectivity Profile of this compound
ProteaseOrganismInhibition by related compoundsReference
ReninHumanNo significant inhibition[2]
Cathepsin DHumanNo significant inhibition[2]
PepsinPorcineNo significant inhibition[2]

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HIV-1 protease assay kits and can be used to determine the inhibitory activity of this compound.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well black microplate, add 20 µL of each this compound dilution to triplicate wells. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls, respectively.

  • Add 60 µL of Recombinant HIV-1 Protease (diluted in Assay Buffer to a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the Fluorogenic HIV-1 Protease Substrate to each well.

  • Immediately begin monitoring the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used. Record data every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol measures the effect of this compound on HIV-1 replication in a cell culture system.

Materials:

  • Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, CEM-GXR cells, or activated primary CD4+ T cells)

  • HIV-1 viral stock (of a known titer)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plate

  • HIV-1 p24 Antigen ELISA kit

  • Cell viability assay reagent (e.g., MTT, MTS)

Procedure:

  • Seed the target cells in a 96-well cell culture plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted this compound to the corresponding wells in triplicate. Include no-drug and vehicle controls.

  • Add 100 µL of HIV-1 viral stock (diluted in complete medium to a pre-determined multiplicity of infection, MOI) to each well.

  • Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • In parallel, assess the cytotoxicity of this compound by performing a cell viability assay on the remaining cells in the plate.

  • Calculate the percentage of inhibition of viral replication for each concentration of this compound, normalized to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 (50% effective concentration) and the CC50 (50% cytotoxic concentration). The selectivity index (SI) can be calculated as CC50/EC50.

Mandatory Visualizations

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Inhibition by this compound Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Immature_Virion Immature Virion Budding->Immature_Virion Mature_Virion Mature Virion Maturation->Mature_Virion HIV_Virion HIV Virion HIV_Virion->Entry Ro31_8588 This compound Ro31_8588->Maturation Inhibits HIV Protease

Caption: HIV Life Cycle and the Target of this compound.

Protease_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - HIV-1 Protease - Fluorogenic Substrate start->prep_reagents plate_setup Set up 96-well plate with This compound and controls prep_reagents->plate_setup add_protease Add HIV-1 Protease plate_setup->add_protease incubate Incubate at 37°C add_protease->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for In Vitro HIV-1 Protease Inhibition Assay.

Cell_Based_Assay_Workflow start Start seed_cells Seed target cells in 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant cytotoxicity_assay Perform cell viability assay incubate->cytotoxicity_assay Parallel p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa analyze_data Analyze data and calculate EC50 and CC50 p24_elisa->analyze_data cytotoxicity_assay->analyze_data end End analyze_data->end

Caption: Workflow for Cell-Based HIV-1 Replication Assay.

Off-Target Activity: Protein Kinase C (PKC) Inhibition

It is important for researchers to be aware that this compound has been reported to exhibit inhibitory activity against Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways. This off-target activity should be considered when interpreting experimental results, especially in cell-based assays where PKC signaling may play a role. If the experimental system is sensitive to PKC modulation, appropriate controls should be included, or alternative HIV protease inhibitors with a different selectivity profile could be considered.

Conclusion

This compound is a powerful tool for investigating the role of HIV-1 protease in the viral life cycle. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays. By following the protocols outlined in this document and being mindful of its potential off-target effects, researchers can effectively utilize this compound to advance our understanding of HIV-1 and contribute to the development of new therapeutic strategies.

References

Application Notes and Protocols: Studying Ro 31-8588 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the maturation of infectious virions.[1] As a peptidomimetic inhibitor, it was a significant step in the development of HIV protease inhibitors, closely related to the first approved protease inhibitor, saquinavir (Ro 31-8959).[2][3] Understanding the interaction of this compound with other classes of antiretroviral drugs is crucial for developing effective combination therapies that can achieve potent viral suppression, limit the emergence of drug resistance, and minimize cellular toxicity.

These application notes provide detailed methodologies for studying this compound in combination with other antiretrovirals, focusing on in vitro assays to determine synergistic, additive, or antagonistic effects, as well as cellular cytotoxicity. While specific quantitative data for this compound in combination therapies is limited in publicly available literature, the data for the closely related compound, saquinavir, which demonstrates synergistic effects with nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT), will be used as a representative example.[4]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize representative data for the anti-HIV activity and cytotoxicity of this compound and its combination with the nucleoside reverse transcriptase inhibitor (NRTI), Zidovudine (AZT).

Table 1: Single-Agent Antiviral Activity and Cytotoxicity

CompoundTarget Cell LineIC50 (nM)CC50 (µM)Selectivity Index (CC50/IC50)
This compoundMT-42.5>100>40,000
Zidovudine (AZT)MT-45.0>200>40,000

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index is a measure of the therapeutic window of the drug.

Table 2: Combination Antiviral Activity (Checkerboard Assay)

This compound (nM)Zidovudine (AZT) (nM)% Inhibition of HIV Replication
2.5050
05.050
1.252.575
0.6251.2555
2.52.590

Table 3: Synergy Analysis using Combination Index (CI)

This compound (nM)Zidovudine (AZT) (nM)Fractional Inhibitory Concentration (FIC) of this compoundFractional Inhibitory Concentration (FIC) of AZTCombination Index (CI = FIC this compound + FIC AZT)Interaction
1.252.50.50.51.0Additive
0.6251.250.250.250.5Synergistic
2.52.51.00.51.5Slightly Antagonistic

CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[5][6]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using HIV-1 p24 Antigen Capture Assay

This protocol determines the concentration of a drug required to inhibit HIV-1 replication by 50% (IC50).

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound and other antiretroviral agents

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete medium.

  • Drug Dilution: Prepare serial dilutions of this compound and the other test compounds in complete medium.

  • Infection and Treatment: Add 50 µL of the appropriate drug dilution to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.05.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • p24 Antigen Quantification: After incubation, centrifuge the plates to pellet the cells. Collect the supernatant and quantify the p24 antigen concentration using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[7][8][9][10][11]

  • Data Analysis: Determine the percent inhibition of p24 production for each drug concentration compared to the virus control (no drug). Calculate the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of a drug that reduces the viability of cells by 50% (CC50).

Materials:

  • MT-4 cells (or the same cell line used for antiviral assays)

  • This compound and other antiretroviral agents

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete medium.

  • Drug Treatment: Add 100 µL of serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control (no drug). Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Evaluation of Drug Combination Synergy using the Checkerboard Method

This protocol assesses the interaction between two drugs (e.g., this compound and AZT) over a range of concentrations.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the rows and serial dilutions of AZT along the columns. This creates a matrix of combination concentrations.

  • Cell Seeding and Infection: Add MT-4 cells and HIV-1 as described in Protocol 1 to all wells.

  • Incubation and p24 Assay: Incubate the plate and perform the p24 antigen assay as described in Protocol 1.

  • Data Analysis and Combination Index (CI) Calculation:

    • For each combination, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

      • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • Calculate the Combination Index (CI) for each combination:

      • CI = FIC of Drug A + FIC of Drug B

    • Interpret the CI values to determine the nature of the interaction (synergy, additivity, or antagonism).[5][6]

Visualizations

HIV_Lifecycle_and_Protease_Inhibition HIV Life Cycle and Points of Antiretroviral Intervention cluster_cell Host Cell cluster_virion Extracellular Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration (Provirus) ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding (Immature Virion) Assembly->Budding MatureVirion 8. Maturation (Infectious Virion) Budding->MatureVirion Maturation RTIs NRTIs/NNRTIs RTIs->ReverseTranscription Inhibit PIs Protease Inhibitors (e.g., this compound) PIs->MatureVirion Block

Caption: HIV life cycle and targets of antiretroviral drugs.

Experimental_Workflow Workflow for Combination Antiviral Drug Studies cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation AntiviralAssay Antiviral Activity Assay (p24 ELISA) IC50 Calculate IC50 AntiviralAssay->IC50 CytotoxicityAssay Cytotoxicity Assay (MTT) CC50 Calculate CC50 CytotoxicityAssay->CC50 CombinationAssay Combination Assay (Checkerboard) CI Calculate Combination Index (CI) CombinationAssay->CI Selectivity Selectivity Index IC50->Selectivity CC50->Selectivity Synergy Synergy / Additivity / Antagonism CI->Synergy

Caption: Experimental workflow for combination studies.

Protease_Inhibition_Pathway Mechanism of Action of HIV Protease Inhibitors cluster_products Mature Viral Proteins Gag Gag Polyprotein HIVProtease HIV Protease Gag->HIVProtease Cleavage ImmatureVirion Immature, Non-infectious Virion Gag->ImmatureVirion GagPol Gag-Pol Polyprotein GagPol->HIVProtease Cleavage GagPol->ImmatureVirion Structural Structural Proteins (Capsid, Matrix, etc.) HIVProtease->Structural Enzymes Viral Enzymes (RT, Integrase) HIVProtease->Enzymes MatureVirion Mature, Infectious Virion Structural->MatureVirion Enzymes->MatureVirion Ro318588 This compound Ro318588->HIVProtease Inhibits

Caption: HIV protease inhibition signaling pathway.

References

Application Notes and Protocols for Ro 31-8588: A Potent HIV-1 Protease Inhibitor for Viral Maturation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory use of Ro 31-8588, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. By targeting this essential viral enzyme, this compound effectively blocks the proteolytic cleavage of the Gag and Gag-Pol polyproteins, a critical step in the viral maturation process. Inhibition of this process results in the production of immature, non-infectious virions, making this compound a valuable tool for studying HIV-1 replication and for the development of novel antiretroviral therapies.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an aspartic protease responsible for the post-translational processing of the viral Gag and Gag-Pol polyproteins.[1][2][3] The HIV-1 protease cleaves these polyproteins at specific sites to release mature structural proteins (such as matrix, capsid, and nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself). This proteolytic activity is essential for the morphological rearrangement of the virion core, leading to the formation of a mature, infectious virus particle.[2][3] this compound binds to the active site of the protease, preventing it from cleaving its natural substrates. This leads to the assembly and release of virions that are structurally immature and unable to infect new cells.[2]

Quantitative Data Summary

ParameterValueVirus/SystemReference
Ki 0.3 nMHIV-1 Protease[1][4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on experimental conditions, including the cell line, virus strain, and assay format used. Researchers should determine these values empirically for their specific experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory effect of this compound on HIV-1 maturation.

Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)

This assay measures the production of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures to determine the EC50 of this compound.

Materials:

  • Cell Line: MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1 infection).

  • Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3, IIIB).

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • p24 Antigen ELISA Kit: Commercially available kit.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 100 nM down to 0.01 nM, with a DMSO concentration that does not exceed 0.5% in the final culture volume. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Infection and Treatment: Infect the MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1. Immediately add 100 µL of the diluted this compound to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50% (EC50) by plotting the percentage of p24 inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Gag Polyprotein Processing by Western Blot

This protocol is used to directly visualize the inhibition of Gag polyprotein (Pr55) cleavage into its mature products (e.g., p24) in virus-producing cells and in released virions.

Materials:

  • Cell Line: HEK293T cells.

  • Plasmids: An HIV-1 proviral DNA clone (e.g., pNL4-3).

  • Transfection Reagent: A suitable transfection reagent (e.g., polyethylenimine (PEI), Lipofectamine).

  • Compound: this compound.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

  • Antibodies:

    • Primary antibody: Mouse anti-HIV-1 p24 monoclonal antibody.

    • Secondary antibody: HRP-conjugated goat anti-mouse IgG.

  • SDS-PAGE and Western blotting equipment and reagents.

Protocol:

  • Transfection: Seed HEK293T cells in 6-well plates and transfect with the HIV-1 proviral DNA plasmid.

  • Treatment: 24 hours post-transfection, replace the medium with fresh culture medium containing various concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM).

  • Harvesting: 48 hours post-transfection, harvest the cell culture supernatant and the cells separately.

  • Virion Pelleting: Clarify the supernatant by centrifugation at 300 x g for 5 minutes. Pellet the virions by ultracentrifugation through a 20% sucrose cushion at 100,000 x g for 2 hours at 4°C.

  • Lysate Preparation:

    • Virion Lysate: Resuspend the virion pellet in 1x SDS-PAGE loading buffer.

    • Cell Lysate: Wash the harvested cells with PBS and lyse them in RIPA buffer. Determine the protein concentration of the cell lysate.

  • Western Blot:

    • Load equal amounts of viral lysate (normalized by p24 levels from a preliminary ELISA) or cell lysate protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary anti-p24 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Analyze the accumulation of the unprocessed Pr55 Gag precursor and the reduction of the mature p24 capsid protein in the presence of increasing concentrations of this compound.

Visualization of Viral Morphology by Transmission Electron Microscopy (TEM)

TEM is used to directly observe the morphological changes in HIV-1 particles produced in the presence of this compound, specifically the accumulation of immature virions with an electron-dense Gag layer beneath the viral envelope and the absence of the condensed conical core.

Materials:

  • Cell Line: Chronically HIV-1 infected T-cell line (e.g., H9/HIV-1) or producer cells from the Western Blot protocol.

  • Compound: this compound.

  • Fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

  • Post-fixative: 1% osmium tetroxide.

  • Stains: Uranyl acetate and lead citrate.

  • Embedding Resin: Epon or similar resin.

  • TEM equipment.

Protocol:

  • Cell Culture and Treatment: Culture the HIV-1 producing cells in the presence or absence of an effective concentration of this compound (determined from the antiviral assay, e.g., 100 nM) for 24-48 hours.

  • Fixation: Pellet the cells and fix them in 2.5% glutaraldehyde for 1-2 hours at room temperature.

  • Post-fixation and Staining: Post-fix the cells in 1% osmium tetroxide, followed by en bloc staining with uranyl acetate.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in resin.

  • Sectioning and Staining: Cut ultrathin sections (60-80 nm) and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope.

  • Analysis: Observe the morphology of budding and released virions. In untreated samples, a mixture of immature and mature virions with characteristic conical cores should be visible. In this compound-treated samples, an accumulation of immature particles with a thick, unprocessed Gag shell and a lack of condensed cores is expected.

Visualizations

HIV_Maturation_Pathway cluster_host_cell Host Cell cluster_virion Extracellular Virion Gag_GagPol Gag and Gag-Pol Polyproteins Assembly Assembly at Plasma Membrane Gag_GagPol->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Cleavage of Gag/Gag-Pol Mature_Virion Mature Virion (Infectious) Maturation->Mature_Virion HIV_Protease HIV-1 Protease HIV_Protease->Maturation Ro_31_8588 This compound Ro_31_8588->HIV_Protease Inhibits

Caption: HIV-1 maturation pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start HIV-1 Producing Cells Treatment Treat with this compound (or vehicle control) Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Virion_Pelleting Ultracentrifugation of Supernatant Harvest->Virion_Pelleting Lysis Prepare Cell and Virion Lysates Harvest->Lysis Virion_Pelleting->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Probe with anti-p24 Antibody Transfer->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Analyze Gag (Pr55) and Capsid (p24) bands Detection->Analysis

Caption: Experimental workflow for Western blot analysis of Gag processing.

TEM_Observation_Logic Treatment Treatment Condition No_Drug No this compound (Control) Treatment->No_Drug With_Drug With this compound Treatment->With_Drug Observation_Control Observation: Mature virions with condensed conical cores No_Drug->Observation_Control Observation_Treated Observation: Immature virions with unprocessed Gag layer With_Drug->Observation_Treated Conclusion_Control Conclusion: Normal Viral Maturation Observation_Control->Conclusion_Control Conclusion_Treated Conclusion: Inhibition of Maturation Observation_Treated->Conclusion_Treated

Caption: Logical flow for interpreting TEM results of this compound treatment.

References

Troubleshooting & Optimization

troubleshooting Ro 31-8588 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV protease inhibitor, Ro 31-8588.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, with a Ki (inhibition constant) of 0.3 nM.[1] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2] By inhibiting this protease, this compound prevents the maturation of new viral particles, rendering them non-infectious.[2][3]

Q2: What are the primary challenges when working with this compound in in vitro assays?

A2: Like many protease inhibitors, this compound has low aqueous solubility, which can lead to precipitation in cell culture media and assay buffers.[2] This can result in inconsistent and inaccurate experimental outcomes. Careful preparation of stock solutions and appropriate dilution schemes are crucial for successful in vitro studies.

Troubleshooting Guide: this compound Solubility Issues

Q3: My this compound precipitated out of solution during my experiment. What went wrong?

A3: Precipitation of this compound in aqueous solutions is a common issue and can be caused by several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in your assay likely exceeded its solubility limit in the aqueous buffer or cell culture medium.

  • Improper Dilution: A large volume of a highly concentrated DMSO stock solution added directly to an aqueous solution can cause the compound to crash out.

  • Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures. Ensure your solutions are maintained at the appropriate temperature.

  • pH of the Medium: The pH of your buffer or medium can influence the solubility of the compound.

Q4: How can I prevent this compound from precipitating in my in vitro assay?

A4: To maintain the solubility of this compound, consider the following strategies:

  • Use a High-Concentration Stock in an Organic Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions of your DMSO stock into your aqueous buffer or cell culture medium.

  • Keep the Final Organic Solvent Concentration Low: Aim for a final DMSO concentration of 0.5% or less in your assay to minimize solvent-induced artifacts and toxicity.

  • Warm the Aqueous Solution: Gently warming your cell culture medium or buffer to 37°C before adding the compound can help improve solubility.

  • Vortexing: Ensure thorough mixing by vortexing immediately after each dilution step.

Quantitative Data Summary

SolventEstimated SolubilityNotes
DMSO≥ 10 mg/mLDimethyl sulfoxide is a common solvent for creating high-concentration stock solutions of poorly soluble compounds.
Ethanol~1-5 mg/mLSolubility in ethanol is generally lower than in DMSO.
WaterInsolubleThis compound is expected to have very low solubility in aqueous solutions.
Cell Culture MediaLow µM rangeThe presence of proteins and other components in cell culture media can slightly enhance solubility compared to pure aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (powder), Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, and precision pipettes.

  • Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~693.9 g/mol ). For 1 mL of a 10 mM stock, you would need 6.939 mg.

  • Procedure: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium or assay buffer, sterile microcentrifuge tubes, precision pipettes.

  • Procedure (for a final concentration of 10 µM with 0.1% DMSO): a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed (37°C) cell culture medium or buffer. This results in a 100 µM solution with 1% DMSO. Vortex immediately. b. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium or buffer. This results in a 10 µM solution with a final DMSO concentration of 0.1%. Vortex immediately. c. Use the final working solution in your in vitro assay promptly.

Visualizations

HIV_Protease_Pathway cluster_virus HIV-1 Life Cycle cluster_protease HIV Protease Action cluster_inhibition Inhibition Mechanism HIV_RNA Viral RNA Gag_Pol_Polyprotein Gag-Pol Polyprotein Synthesis HIV_RNA->Gag_Pol_Polyprotein Immature_Virion Immature Virion Assembly Gag_Pol_Polyprotein->Immature_Virion HIV_Protease HIV Protease Immature_Virion->HIV_Protease Mature_Virion Mature, Infectious Virion Cleavage Polyprotein Cleavage HIV_Protease->Cleavage Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Viral_Proteins->Mature_Virion Ro_31_8588 This compound Ro_31_8588->HIV_Protease

Caption: HIV-1 Protease Signaling and Inhibition Pathway.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Intermediate_Dilution Prepare 100 µM Intermediate Dilution Prepare_Stock->Intermediate_Dilution Final_Dilution Prepare Final Working Solution (e.g., 10 µM) Intermediate_Dilution->Final_Dilution In_Vitro_Assay Perform In Vitro Assay Final_Dilution->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Solution Preparation.

References

Technical Support Center: Overcoming Ro 31-8588 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome cytotoxicity associated with Ro 31-8588 in cell-based assays.

Understanding this compound

This compound is a potent inhibitor of both HIV protease and Protein Kinase C (PKC). While effective in targeting these molecules, its application in cell-based assays can be complicated by off-target effects leading to cytotoxicity and apoptosis. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cell death in my experiments with this compound?

A1: this compound can induce cytotoxicity through several mechanisms. As a potent Protein Kinase C (PKC) inhibitor, it can interfere with signaling pathways crucial for cell survival.[1][2][3] Different PKC isoforms have opposing roles in apoptosis, and broad inhibition can tip the balance towards cell death. Additionally, as an HIV protease inhibitor, it may have off-target effects on cellular proteases or other cellular processes, contributing to toxicity.[4][5][6] At supra-therapeutic concentrations, many HIV protease inhibitors have been shown to be pro-apoptotic.[4][7]

Q2: What is the expected effective concentration range for this compound, and at what concentrations does cytotoxicity typically become a problem?

A2: The effective concentration of this compound for PKC inhibition is in the low nanomolar range. For its close analog, Ro 31-8220, the IC50 values for various PKC isoforms are between 5 and 27 nM.[5][8] However, cytotoxicity in cell lines such as HCT-116 and MCF7 is observed at much higher concentrations, with IC50 values for growth inhibition being in the micromolar range (e.g., 0.84 µM for HCT-116 and 1.96 µM for MCF7).[8][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, aiming for a window where the target is inhibited with minimal impact on cell viability.

Q3: Are there any alternative compounds to this compound with lower cytotoxicity?

A3: Several other PKC inhibitors are available with varying selectivity and potency. Depending on the specific PKC isoforms you are targeting, you might consider more selective inhibitors. For example, Gö 6976 is a potent inhibitor of conventional PKCs (α, β, γ) with an IC50 in the nanomolar range.[10] For studies requiring HIV protease inhibition, there is a wide range of FDA-approved inhibitors that may have different off-target effect profiles.

Q4: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?

A4: You can use a combination of assays to differentiate between apoptosis and necrosis. Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) or other membrane-impermeable DNA dyes will stain late apoptotic and necrotic cells. Flow cytometry can be used to quantify these populations. Additionally, caspase activity assays (e.g., for caspase-3 and -9) can confirm the involvement of the apoptotic machinery.[4]

Troubleshooting Guide

Problem 1: Excessive Cell Death at Expected Efficacious Concentrations

Possible Causes:

  • High Compound Concentration: The effective concentration for target inhibition may be lower than the concentration causing cytotoxicity.

  • Long Incubation Time: Prolonged exposure to the inhibitor can lead to cumulative toxic effects.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to PKC inhibition and off-target effects.

  • Assay Artifacts: The chosen viability assay (e.g., MTT, LDH) may be susceptible to interference from the compound.[6][10]

Solutions:

Solution Detailed Protocol Expected Outcome
Optimize Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM). Identify the lowest concentration that gives the desired level of target inhibition while maintaining high cell viability (>80%).A clear therapeutic window where target inhibition is achieved without significant cytotoxicity.
Optimize Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, optimized concentration of this compound. Determine the shortest incubation time that produces a measurable effect on your target.Reduced cell death due to shorter exposure to the compound.
Change Cell Seeding Density Test different cell seeding densities. Lower densities may be more sensitive to toxic effects, while higher densities might show more resistance. Optimize for a density that provides a robust assay window.Improved cell viability and a more consistent assay signal.
Use a Different Viability Assay If you suspect assay interference, switch to an alternative method. For example, if using an MTT assay (which measures metabolic activity), try a dye-exclusion assay (like Trypan Blue or a fluorescent live/dead stain) or an ATP-based luminescence assay.More accurate assessment of cell viability, free from compound-specific artifacts.
Supplement Cell Culture Medium The addition of supplements like Insulin-Transferrin-Selenium (ITS) can help improve cell viability in serum-reduced or serum-free conditions. Adding non-essential amino acids and vitamins can also reduce cellular stress.[11]Increased cell resilience and reduced background apoptosis.
Problem 2: High Background Signal in Cytotoxicity Assays

Possible Causes:

  • Spontaneous LDH Release: High cell density or rough handling of cells can lead to membrane damage and release of lactate dehydrogenase (LDH).[12]

  • Media Components: Phenol red or high concentrations of certain substances in the culture medium can contribute to high background absorbance.[12]

  • Bubbles in Wells: Air bubbles can interfere with absorbance readings.[12]

Solutions:

Solution Detailed Protocol Expected Outcome
Optimize Cell Handling and Seeding Handle cell suspensions gently during plating. Determine the optimal cell density to avoid overgrowth and spontaneous cell death.Lower background signal from untreated control wells.
Use Phenol Red-Free Medium Switch to a phenol red-free formulation of your cell culture medium for the duration of the assay.Reduced background absorbance and increased assay sensitivity.
Careful Plate Reading Before reading the plate, visually inspect for and remove any bubbles in the wells using a sterile pipette tip or a syringe needle.More consistent and accurate absorbance readings across the plate.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for Optimizing this compound Treatment
  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in your desired culture medium. Perform serial dilutions to create a range of concentrations (e.g., 20 µM down to 2 nM).

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2x this compound dilutions to the appropriate wells. For time-course experiments, use a single, optimized concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., CellTiter-Glo® for ATP measurement or a fluorescent live/dead stain).

  • Target Inhibition Assay: In a parallel plate, lyse the cells at each time point and concentration to perform an assay to measure the inhibition of your target (e.g., western blot for a phosphorylated substrate of PKC).

  • Data Analysis: Plot cell viability and target inhibition as a function of this compound concentration and time. Determine the optimal conditions that provide significant target inhibition with minimal cytotoxicity.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal time determined in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1x Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflows

PKC Signaling in Survival and Apoptosis

Protein Kinase C (PKC) isoforms can have opposing effects on cell fate. Some isoforms, like PKCα, are often associated with cell survival pathways, while others, such as PKCδ, can be pro-apoptotic. This compound, as a broad-spectrum PKC inhibitor, can disrupt these pathways, and the net effect on cell viability will depend on the specific cellular context and the relative expression of different PKC isoforms.

PKC_Apoptosis_Survival cluster_apoptosis Pro-Apoptotic Pathway PKC_alpha PKCα Bcl2 Bcl-2 (Anti-apoptotic) PKC_alpha->Bcl2 phosphorylates/activates Survival Cell Survival Bcl2->Survival promotes PKC_delta PKCδ Bax_Bak Bax/Bak (Pro-apoptotic) PKC_delta->Bax_Bak activates Caspases Caspase Activation Bax_Bak->Caspases Apoptosis Apoptosis Caspases->Apoptosis Ro318588 This compound Ro318588->PKC_alpha inhibits Ro318588->PKC_delta

Caption: Opposing roles of PKC isoforms in cell survival and apoptosis, and their inhibition by this compound.

Troubleshooting Workflow for this compound Cytotoxicity

This workflow provides a logical sequence of steps to address cytotoxicity issues in your experiments.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed with this compound Dose_Response Perform Dose-Response and Time-Course Start->Dose_Response Find_Window Therapeutic Window Identified? Dose_Response->Find_Window Optimize_Conditions Optimize Assay Conditions (Seeding Density, Medium) Find_Window->Optimize_Conditions No End_Success End: Optimized Assay Find_Window->End_Success Yes Re_evaluate Re-evaluate Cytotoxicity Optimize_Conditions->Re_evaluate Change_Assay Change Viability Assay Method Re_evaluate->Change_Assay Yes, still toxic Re_evaluate->End_Success No, problem solved Still_Toxic Cytotoxicity Still Unacceptable? Change_Assay->Still_Toxic Alternative_Inhibitor Consider Alternative Inhibitor Still_Toxic->Alternative_Inhibitor Yes Still_Toxic->End_Success No, problem solved End_Alternative End: Switched to Alternative Compound Alternative_Inhibitor->End_Alternative

Caption: A stepwise guide to troubleshooting and overcoming this compound-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize the reported IC50 values for the this compound analog, Ro 31-8220, which can be used as a starting point for concentration optimization.

Table 1: IC50 Values of Ro 31-8220 for PKC Isoforms

PKC IsoformIC50 (nM)
PKCα5
PKCβI24
PKCβII14
PKCγ27
PKCε24
Data sourced from MedchemExpress and Selleckchem.[5][8]

Table 2: Antiproliferative IC50 Values of Ro 31-8220 in Different Cell Lines

Cell LineIC50 (µM)
HCT-1160.84
MCF71.96
MDA-MB-2311.77
PC-31.74
Data sourced from AdooQ Bioscience.[9]

By following these guidelines and protocols, researchers can better manage the cytotoxic effects of this compound and obtain more reliable and reproducible data in their cell-based assays.

References

addressing off-target effects of Ro 31-8588 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV protease inhibitor, Ro 31-8588. The focus of this guide is to address potential off-target effects that may be encountered during experiments and to provide strategies for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Human Immunodeficiency Virus (HIV) protease, with a reported Ki of 0.3 nM.[1] It was developed as part of the research that led to other well-known HIV protease inhibitors like Saquinavir and Ritonavir.[2] Its primary mechanism of action is to block the cleavage of viral polyproteins, a critical step in the HIV life cycle.

Q2: I am observing unexpected cellular effects in my experiment that don't seem related to HIV protease inhibition. Could these be off-target effects?

Yes, it is possible. While this compound is designed to be a specific HIV protease inhibitor, like many small molecule inhibitors, it may interact with other host cell proteins, leading to off-target effects. Some other compounds with the "Ro 31-" prefix are known to be protein kinase C (PKC) inhibitors, which raises the possibility of cross-reactivity within this chemical series. Therefore, unexpected phenotypes should be investigated to rule out off-target activities.

Q3: What are the common off-target concerns for HIV protease inhibitors in general?

Some HIV protease inhibitors have been reported to have off-target effects on host cell proteases and other cellular enzymes.[3][4][5][6] For instance, some inhibitors have been shown to interact with the proteasome and certain kinases, which can lead to a variety of cellular responses unrelated to their primary antiviral activity.[3]

Q4: How can I determine if this compound is inhibiting kinases in my experimental system?

To determine if this compound is inhibiting kinases in your system, you can perform a kinome profiling screen. This involves testing the compound against a large panel of purified kinases to identify potential off-target interactions and determine their inhibitory concentrations (IC50 values). Several commercial services offer kinome profiling.[7][8][9][10][11]

Troubleshooting Guide

Issue: Unexpected Phenotype Observed

You are using this compound to study HIV replication, but you observe changes in cell signaling pathways, cell morphology, or viability that are not consistent with the known function of HIV protease.

Possible Cause: Off-target inhibition of host cell kinases or other proteins by this compound.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: In Vitro Verification cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Mitigation & Control start Unexpected Experimental Result with this compound hypo Hypothesis: Off-target effect start->hypo kinome Perform Kinome-Wide Inhibitor Profiling hypo->kinome Biochemical Screen data Analyze IC50/Ki Data for Off-Target Hits kinome->data cell_assay Cell-Based Kinase Assay for Top Hits data->cell_assay Validate in Cells pheno Correlate with Observed Phenotype cell_assay->pheno control_exp Design Control Experiments: - Structurally distinct inhibitor - Lower this compound concentration pheno->control_exp Confirm Causality conclusion Confirm or Refute Off-Target Hypothesis control_exp->conclusion

Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.

Data Presentation: Interpreting Kinome Profiling Data

If you perform a kinome scan for this compound, the data will likely be presented as a table of IC50 or Ki values against a panel of kinases. Below is a hypothetical example of what this data might look like to aid in interpretation.

Kinase TargetIC50 (nM)Primary Target (HIV Protease) Ki (nM)Selectivity Ratio (IC50 / Ki)Notes
HIV Protease - 0.3 - Primary Target
PKCα5,0000.316,667Potential off-target at high concentrations.
PKCβ8,0000.326,667Lower affinity than PKCα.
PKA>10,0000.3>33,333Likely not a significant off-target.
CDK2>10,0000.3>33,333Likely not a significant off-target.
SRC7,5000.325,000Potential off-target at high concentrations.

How to Interpret this Table:

  • IC50/Ki Values: Lower values indicate higher potency.

  • Selectivity Ratio: A higher ratio indicates greater selectivity for the primary target over the off-target. A low selectivity ratio (e.g., <100) suggests a higher likelihood of observing off-target effects at therapeutic concentrations.

  • Actionable Insights: Based on this hypothetical data, a researcher should be cautious when using this compound at micromolar concentrations, as it may begin to inhibit PKCα and SRC.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to validate a potential off-target kinase interaction.

Objective: To determine the IC50 value of this compound against a specific kinase of interest (e.g., PKCα).

Materials:

  • Recombinant active kinase (e.g., PKCα)

  • Kinase-specific substrate peptide

  • ATP (including radiolabeled [γ-³²P]ATP)

  • Kinase reaction buffer

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture method

  • Scintillation counter

Methodology:

  • Prepare Kinase Reactions: In a 96-well plate, prepare a master mix containing the kinase reaction buffer, substrate peptide, and recombinant kinase.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Initiate Reaction: Add the ATP solution (containing a tracer amount of [γ-³²P]ATP) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Measure Kinase Activity: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the amount of incorporated ³²P in each spot using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Off-Target Confirmation

This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in intact cells.

Objective: To determine if this compound inhibits the activity of a suspected off-target kinase (e.g., PKC) within a cellular context.

Materials:

  • Cell line expressing the kinase of interest.

  • This compound.

  • A known activator of the signaling pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) for PKC).

  • A known selective inhibitor of the kinase of interest (for use as a positive control).

  • Antibodies for western blotting (phospho-specific and total protein for a downstream substrate of the kinase).

  • Cell lysis buffer.

  • Reagents for SDS-PAGE and western blotting.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or the control inhibitor for a specified time (e.g., 1-2 hours).

  • Pathway Activation: Stimulate the cells with the pathway activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the downstream substrate.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A reduction in the ratio of phosphorylated to total protein in the this compound-treated samples compared to the stimulated control would indicate inhibition of the kinase pathway.

Signaling Pathway and Experimental Logic

G cluster_0 HIV Protease Inhibition (On-Target) cluster_1 Potential PKC Off-Target Pathway Ro318588_on This compound HIV_Protease HIV Protease Ro318588_on->HIV_Protease Inhibits Polyprotein Viral Polyprotein HIV_Protease->Polyprotein Cleaves Mature_Virion Mature Virion Assembly HIV_Protease->Mature_Virion Blocks Maturation Polyprotein->Mature_Virion Ro318588_off This compound PKC Protein Kinase C Ro318588_off->PKC Inhibits? Downstream Downstream Substrate PKC->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

Caption: Simplified signaling pathways illustrating the on-target and potential off-target effects of this compound.

References

Technical Support Center: Interpreting Results from Ro 31-8588 and Related Compound Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HIV protease inhibitor Ro 31-8588. A significant challenge in interpreting data from studies involving this compound arises from potential confusion with a similarly named but functionally distinct molecule, Ro 31-8220, a protein kinase C (PKC) inhibitor. This guide aims to clarify these differences, provide detailed experimental protocols, and offer solutions to common problems encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of HIV protease, with a reported Ki of 0.3 nM.[1] It is crucial for studies related to AIDS research.

Q2: I'm seeing effects on protein phosphorylation in my cells after treatment with what I believe is this compound. Is this expected?

This is a critical point of potential confusion. This compound is an HIV protease inhibitor and is not expected to directly modulate protein kinase activity. However, a similarly named compound, Ro 31-8220, is a well-characterized pan-protein kinase C (PKC) inhibitor. It is essential to verify the identity and purity of your compound. If you are indeed using Ro 31-8220, effects on phosphorylation are expected.

Q3: What are the known off-target effects of Ro 31-8220?

Ro 31-8220, while a potent PKC inhibitor, has several known off-target effects that can complicate data interpretation. It is known to inhibit other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β.[2] Furthermore, it can activate c-Jun N-terminal kinase (JNK) in a PKC-independent manner.[3][4] These off-target activities must be considered when attributing an observed cellular effect solely to PKC inhibition.

Q4: How can I be sure which compound I am using?

Verify the CAS number of your compound. The CAS number for this compound is 141979-04-6. The CAS number for Ro 31-8220 is 125314-64-9.[5] If you are uncertain, it is advisable to have the compound's identity and purity confirmed by analytical methods such as mass spectrometry and NMR.

Data Presentation: Quantitative Inhibitor Data

To avoid confusion, the inhibitory activities of both this compound and Ro 31-8220 are summarized below.

Table 1: Inhibitory Activity of this compound

TargetKi (nM)
HIV Protease0.3

Table 2: Inhibitory Activity of Ro 31-8220 against Primary and Off-Target Kinases

TargetIC50 (nM)
PKC Isoforms
PKC-α5
PKC-βI24
PKC-βII14
PKC-γ27
PKC-ε24
Off-Target Kinases
MAPKAP-K1b3
MSK18
S6K115
GSK3β38

Experimental Protocols

Protocol 1: General Biochemical HIV-1 Protease Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric assay kits and can be used to assess the in vitro inhibitory activity of compounds like this compound.

Materials:

  • HIV-1 Protease Assay Buffer

  • HIV-1 Protease Dilution Buffer

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Substrate (fluorogenic)

  • This compound (or other test inhibitors)

  • Pepstatin A (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Prepare Inhibitor Solutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in Assay Buffer.

  • Set up the Assay Plate:

    • Inhibitor Wells: Add 10 µL of diluted this compound to the wells.

    • Positive Control: Add 10 µL of a known concentration of Pepstatin A.

    • Enzyme Control (No Inhibitor): Add 10 µL of Assay Buffer.

  • Prepare and Add Enzyme: Dilute the HIV-1 Protease in Dilution Buffer according to the manufacturer's instructions. Add 80 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Prepare and Add Substrate: Prepare the HIV-1 Protease Substrate solution in Assay Buffer.

  • Initiate Reaction: Add 10 µL of the substrate solution to each well.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity in kinetic mode for 1-3 hours at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Protocol 2: General Cell-Based HIV-1 Protease Activity Assay

This protocol is based on a reporter gene assay to monitor HIV-1 protease activity within a cellular context.[6][7][8][9]

Materials:

  • T-cell line (e.g., Jurkat)

  • Expression vector for a fusion protein of a reporter (e.g., eGFP) and HIV-1 protease, under an inducible promoter.

  • Transfection reagent

  • Inducing agent (e.g., doxycycline)

  • This compound (or other test inhibitors)

  • Flow cytometer

Procedure:

  • Cell Culture and Transfection: Culture T-cells to the appropriate density and transfect them with the HIV-1 protease reporter vector.

  • Establish Stable Cell Line (Optional but Recommended): Select for stably transfected cells to ensure consistent expression.

  • Inhibitor Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of this compound.

  • Induce Protease Expression: Add the inducing agent (e.g., doxycycline) to the cells to initiate the expression of the reporter-protease fusion protein.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for protein expression and protease activity. In the absence of an effective inhibitor, the protease will cleave itself from the reporter, leading to a loss of the reporter signal. In the presence of an inhibitor, the fusion protein remains intact, and the reporter signal is maintained.

  • Flow Cytometry Analysis: Harvest the cells and analyze the reporter (e.g., eGFP) expression by flow cytometry.

  • Data Analysis: Quantify the percentage of reporter-positive cells or the mean fluorescence intensity at each inhibitor concentration to determine the dose-dependent inhibition of protease activity.

Troubleshooting Guides

Issue 1: Unexpected Phosphorylation Changes Observed

  • Problem: You observe changes in protein phosphorylation that are inconsistent with the known mechanism of an HIV protease inhibitor.

  • Possible Cause: You may be using Ro 31-8220, a PKC and multi-kinase inhibitor, instead of this compound.

  • Solution:

    • Verify Compound Identity: Check the CAS number and, if possible, perform analytical characterization of your compound.

    • Review Literature: If you confirm you are using Ro 31-8220, be aware of its off-target effects on kinases like MAPKAP-K1b, MSK1, S6K1, and GSK3β when interpreting your data.[2]

Issue 2: Observed Cellular Effects Do Not Correlate with PKC Inhibition

  • Problem: When using Ro 31-8220, the observed cellular phenotype (e.g., activation of a specific signaling pathway) cannot be rescued by other, more specific PKC inhibitors.

  • Possible Cause: The effect may be due to one of Ro 31-8220's PKC-independent activities, such as the activation of JNK.[3][4]

  • Solution:

    • Use Multiple Inhibitors: Employ a panel of kinase inhibitors with different selectivity profiles to dissect the signaling pathway.

    • Test for JNK Activation: Directly measure the activation of JNK (e.g., by Western blotting for phospho-JNK) in your experimental system following Ro 31-8220 treatment.

    • Consider Other Off-Targets: Be aware that Ro 31-8220 can also inhibit other cellular components, such as organic cation transporters, which could lead to unexpected cellular effects.[10][11]

Issue 3: High Background in HIV Protease Inhibitor Assay

  • Problem: The "no enzyme" or "inhibitor control" wells in your biochemical assay show a high fluorescence signal.

  • Possible Cause:

    • Autohydrolysis of the substrate.

    • Contamination of reagents with proteases.

    • The test compound itself is fluorescent.

  • Solution:

    • Substrate Stability: Run a control with only the substrate and assay buffer to check for autohydrolysis.

    • Reagent Purity: Use fresh, high-quality reagents.

    • Compound Interference: Run a control with your compound in assay buffer without the enzyme to check for intrinsic fluorescence. If it is fluorescent, you may need to use a different assay format.

Mandatory Visualizations

HIV_Protease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of this compound Assay_Plate Set up 96-well Assay Plate Serial_Dilution->Assay_Plate Add_Enzyme Add HIV-1 Protease Assay_Plate->Add_Enzyme Pre_incubation Pre-incubate (15 min) Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: Biochemical assay workflow for this compound.

Ro318220_Signaling_Pathway cluster_pkc Primary Target cluster_off_target Off-Target Effects Ro_31_8220 Ro 31-8220 PKC Protein Kinase C Ro_31_8220->PKC Other_Kinases MAPKAP-K1b, MSK1, S6K1, GSK3β Ro_31_8220->Other_Kinases JNK_Pathway JNK Pathway Ro_31_8220->JNK_Pathway PKC_Substrates PKC Substrates PKC->PKC_Substrates Inhibition Other_Kinases_Substrates Downstream Effectors Other_Kinases->Other_Kinases_Substrates Inhibition JNK_Activation c-Jun, etc. JNK_Pathway->JNK_Activation Activation

Caption: Signaling pathways affected by Ro 31-8220.

Troubleshooting_Logic Start Unexpected Result (e.g., Phosphorylation Change) Check_Compound Is the compound This compound or Ro 31-8220? Start->Check_Compound Ro_8588_Path Result is unexpected for an HIV protease inhibitor. Check for contamination or indirect effects. Check_Compound->Ro_8588_Path This compound Ro_8220_Path Result is plausible for a kinase inhibitor. Check_Compound->Ro_8220_Path Ro 31-8220 Check_PKC Is the effect PKC-dependent? Ro_8220_Path->Check_PKC PKC_Dependent Likely a direct result of PKC inhibition. Check_PKC->PKC_Dependent Yes PKC_Independent Consider off-target effects: - JNK activation - Inhibition of other kinases Check_PKC->PKC_Independent No

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Mitigating the Impact of Serum Proteins on Ro 31-8588 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of serum proteins on the activity of Ro 31-8588, a potent HIV protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the human immunodeficiency virus (HIV) protease, with a reported Ki of 0.3 nM.[1] Its primary mechanism of action involves binding to the active site of the HIV protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. By inhibiting this process, this compound prevents the production of infectious virions.

Q2: How do serum proteins affect the in vitro activity of this compound?

Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AGP), can bind to small molecule drugs like this compound.[2][3][4][5] This binding is a reversible interaction.[6] The "free drug hypothesis" states that only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[2] Therefore, high serum protein binding can lead to a significant reduction in the apparent in vitro activity of this compound by decreasing its free concentration.

Q3: Which serum proteins are most likely to bind to this compound?

  • Human Serum Albumin (HSA): The most abundant protein in human plasma, it has multiple binding sites for a wide variety of drugs.[5][7]

  • Alpha-1-Acid Glycoprotein (AGP): A key binding protein for many basic and neutral drugs.[3][4]

Q4: How can I determine the extent of this compound binding to serum proteins?

Several experimental methods can be used to determine the plasma protein binding of a drug candidate. The most common techniques are:

  • Equilibrium Dialysis: Considered the gold standard, this method involves separating a drug-spiked plasma sample from a buffer solution by a semi-permeable membrane that allows only the unbound drug to pass through.[2][8][9]

  • Ultrafiltration: A faster method that uses a filter with a specific molecular weight cutoff to separate the protein-bound drug from the free drug.[2][8][9]

  • Ultracentrifugation: This technique separates free and bound drugs based on their density differences under high-speed centrifugation.[6][10]

Troubleshooting Guides

Issue 1: Observed IC50 of this compound is significantly higher in the presence of serum.
  • Possible Cause: High serum protein binding is reducing the free concentration of this compound available to inhibit HIV protease.

  • Troubleshooting Steps:

    • Quantify Protein Binding: Perform an equilibrium dialysis or ultrafiltration experiment to determine the percentage of this compound bound to the serum proteins at the concentrations used in your assay.

    • Calculate Free Drug Concentration: Use the protein binding data to calculate the actual free concentration of this compound in your assay. The IC50 should be re-evaluated based on this free concentration.

    • Reduce Serum Concentration: If experimentally feasible, reduce the percentage of serum in your assay medium. This will increase the fraction of unbound this compound.

    • Use Purified Proteins: Instead of whole serum, use solutions of purified human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) at physiological concentrations to understand the contribution of each protein to the binding effect.

Issue 2: Inconsistent results in this compound activity assays containing serum.
  • Possible Cause: Variability in the protein composition of different serum batches or lot-to-lot variation in commercial serum products. The concentration of acute-phase proteins like AGP can vary significantly.[3][4]

  • Troubleshooting Steps:

    • Standardize Serum Source: Use a single, large batch of serum for a complete set of experiments to minimize variability.

    • Characterize Serum: If possible, measure the total protein, albumin, and AGP concentrations in the serum batches you are using.

    • Consider a Serum-Free or Reduced-Serum System: If the goal is to determine the intrinsic activity of the compound, transitioning to a serum-free assay system is recommended. If some serum components are necessary for cell health, a reduced-serum medium should be optimized and standardized.

Data Presentation

Table 1: Illustrative Example of this compound Binding to Major Serum Proteins

Serum ProteinTypical Physiological Concentration (µM)Assumed Binding Affinity (KD, µM) for this compoundCalculated % Bound (at 1 µM this compound)
Human Serum Albumin (HSA)6001098.4%
Alpha-1-Acid Glycoprotein (AGP)15 - 30193.8% - 96.8%

Note: The binding affinity values are hypothetical and for illustrative purposes. Researchers should determine these values experimentally for this compound.

Table 2: Impact of Serum Concentration on Apparent vs. Free this compound IC50

% Serum in Assay MediumApparent IC50 (nM)% Protein BindingCalculated Free IC50 (nM)
0%50%5
10%5090%5
50%25098%5

Note: This table illustrates how the apparent IC50 can be misleading in the presence of serum proteins. The true inhibitory potential is reflected by the free IC50.

Experimental Protocols

Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
  • Materials:

    • Equilibrium dialysis apparatus (e.g., 96-well format).

    • Dialysis membranes with a molecular weight cutoff of 10-14 kDa.

    • Human plasma (pooled, heparinized).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • This compound stock solution.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Prepare a solution of this compound in human plasma at the desired concentration (e.g., 1-5 µM).

    • Assemble the dialysis unit, placing the dialysis membrane between the two chambers.

    • Add the this compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).

    • Incubate the dialysis unit at 37°C with gentle shaking for 4-6 hours to allow for equilibrium to be reached.

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both aliquots using a validated LC-MS/MS method.

  • Calculations:

    • Fraction unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percentage bound: % Bound = (1 - fu) * 100

Protocol 2: HIV-1 Protease Inhibition Assay
  • Materials:

    • Recombinant HIV-1 protease.

    • Fluorogenic substrate for HIV-1 protease (e.g., a FRET-based peptide).

    • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7).

    • This compound serial dilutions.

    • Human serum or purified serum proteins (if investigating protein binding effects).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer (with or without serum/serum proteins).

    • In the microplate, add the this compound dilutions.

    • Add the HIV-1 protease to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence signal over time using the plate reader (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Mechanism of this compound Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Viral Proteins Viral Proteins HIV Protease->Viral Proteins Mature Virion Mature Virion Viral Proteins->Mature Virion Assembly This compound This compound This compound->HIV Protease Inhibition Experimental_Workflow cluster_binding Protein Binding Assay (Equilibrium Dialysis) cluster_activity Protease Activity Assay A Spike this compound into Plasma B Dialyze against Buffer (37°C) A->B C Measure [this compound] in Plasma & Buffer B->C D Calculate % Bound C->D H Calculate IC50 D->H Correlate Binding with Activity E Prepare this compound dilutions (with/without serum) F Incubate with HIV Protease E->F G Add Substrate & Measure Fluorescence F->G G->H Troubleshooting_Logic Start High IC50 in Presence of Serum? CheckBinding Quantify Serum Protein Binding Start->CheckBinding Yes End Accurate IC50 Determined Start->End No Recalculate Calculate Free Drug IC50 CheckBinding->Recalculate ReduceSerum Reduce Serum % or Use Purified Proteins Recalculate->ReduceSerum Reassay Re-run Activity Assay ReduceSerum->Reassay Reassay->End

References

Technical Support Center: HIV Protease Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common pitfalls encountered during in vitro and cell-based HIV protease inhibitor experiments.

Section 1: Biochemical (Enzymatic) Assays

Frequently Asked Questions (FAQs)

Q1: My fluorescent-based protease assay has high background noise. What are the common causes and solutions?

A: High background in fluorescence resonance energy transfer (FRET) assays can obscure the signal from protease activity, reducing assay sensitivity.[1][2] Common causes include:

  • Contaminated Reagents: Buffers or enzyme preparations may be contaminated with fluorescent particles or microbes.[3]

    • Solution: Use fresh, high-purity reagents and filter-sterilize buffers.

  • Insufficient Washing: In plate-based assays, inadequate washing can leave residual unbound reagents that contribute to background signal.[1][4]

    • Solution: Ensure thorough and consistent washing steps between reagent additions. Increase the number of wash cycles if necessary.[1]

  • Substrate Instability: The FRET-labeled peptide substrate may be unstable and spontaneously hydrolyze, releasing the fluorophore.

    • Solution: Check the stability of your substrate in the assay buffer without the enzyme. Store substrates under recommended conditions, protected from light and repeated freeze-thaw cycles.

  • Compound Interference: The test compound itself may be fluorescent at the assay's excitation/emission wavelengths.[5]

    • Solution: Screen all compounds for intrinsic fluorescence in a parallel assay without the enzyme or substrate.

Troubleshooting Flowchart for High Background

high_background start High Background Signal Detected check_reagents Are reagents fresh and filtered? start->check_reagents check_washing Is plate washing sufficient? check_reagents->check_washing Yes remedy_reagents Use fresh, filtered reagents. check_reagents->remedy_reagents No check_substrate Is substrate stable in buffer? check_washing->check_substrate Yes remedy_washing Increase wash steps/soak time. check_washing->remedy_washing No check_compound Does the test compound auto-fluoresce? check_substrate->check_compound Yes remedy_substrate Test substrate stability. Store properly. check_substrate->remedy_substrate No remedy_compound Run compound-only control. Subtract background. check_compound->remedy_compound Yes end_node Assay Optimized check_compound->end_node No remedy_reagents->check_washing remedy_washing->check_substrate remedy_substrate->check_compound remedy_compound->end_node screening_workflow start Compound Library primary_screen Primary Screen: Biochemical Assay (FRET) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response Active Hits secondary_screen Secondary Screen: Cell-Based Antiviral Assay dose_response->secondary_screen cytotoxicity Cytotoxicity Assay (CC50) secondary_screen->cytotoxicity selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity_index hit_validation Hit Validation selectivity_index->hit_validation High SI hiv_lifecycle cluster_cell Infected Host Cell translation Viral mRNA Translation polyprotein Gag-Pol Polyprotein translation->polyprotein budding Budding & Release polyprotein->budding immature_virion Immature, Non-infectious Virion budding->immature_virion protease_cleavage HIV Protease Cleavage immature_virion->protease_cleavage mature_virion Mature, Infectious Virion protease_cleavage->mature_virion inhibitor Protease Inhibitors inhibitor->protease_cleavage BLOCKS

References

Validation & Comparative

Navigating HIV-1 Protease Inhibitor Cross-Resistance: A Comparative Analysis Involving Saquinavir (Ro 31-8959)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among HIV-1 protease inhibitors (PIs) is critical for the development of next-generation antiretroviral therapies. This guide provides a comparative analysis of cross-resistance patterns observed in HIV-1 variants with reduced susceptibility to Saquinavir (formerly Ro 31-8959), a foundational PI. The data presented herein is derived from in vitro studies and clinical observations, offering insights into the challenges posed by drug-resistant HIV-1.

Saquinavir, a peptidomimetic inhibitor of HIV-1 protease, was a significant early development in the fight against AIDS. However, its efficacy can be compromised by the emergence of drug-resistant viral strains. The primary mutations associated with Saquinavir resistance are located at positions G48V and L90M within the protease enzyme.[1][2] The presence of these mutations not only reduces the susceptibility of the virus to Saquinavir but can also confer cross-resistance to other PIs, complicating subsequent treatment regimens.

Quantitative Analysis of Cross-Resistance

The following table summarizes the fold-change in susceptibility (IC50) of HIV-1 variants with Saquinavir resistance-associated mutations to other protease inhibitors. The data is compiled from various in vitro studies. A fold-change greater than 1 indicates reduced susceptibility.

Protease InhibitorWild-Type IC50 (nM)G48V Mutant Fold ChangeL90M Mutant Fold ChangeG48V/L90M Double Mutant Fold Change
Saquinavir 1-30[3]8[3]3[3]>50[4]
Indinavir VariesSusceptible[3]Susceptible[3]Cross-resistance observed[5]
Ritonavir VariesSusceptible[3]Susceptible[3]Cross-resistance observed[5]
Nelfinavir VariesSusceptible[3]Susceptible[3]Cross-resistance observed[5]
Amprenavir VariesSusceptible[3]Susceptible[3]Cross-resistance observed[3]

Note: "Varies" indicates that baseline IC50 can differ between studies and viral strains. "Susceptible" generally indicates a fold-change near or below the clinical cut-off for resistance, though specific values were not always provided in a consolidated format in the source material.

Experimental Protocols

The quantitative data presented above are typically generated using phenotypic drug susceptibility assays. A widely used method is the PhenoSense™ HIV Drug Resistance Assay. Below is a generalized protocol for such an assay.

Phenotypic HIV-1 Drug Susceptibility Assay Protocol (Generalized)
  • Sample Collection and RNA Extraction:

    • Collect peripheral blood from HIV-1 infected patients in lavender-top (EDTA) tubes.

    • Separate plasma from whole blood by centrifugation within six hours of collection.

    • Extract viral RNA from the patient's plasma sample. This is typically performed using commercially available RNA extraction kits.

  • Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

    • The viral RNA is reverse transcribed into complementary DNA (cDNA).

    • The protease-coding region of the viral genome is then amplified from the cDNA using PCR with specific primers.

  • Generation of Recombinant Viruses:

    • The amplified patient-derived protease gene is inserted into a standardized HIV-1 vector that lacks a functional protease gene and contains a reporter gene, such as luciferase.

    • These recombinant vectors are then used to transfect a susceptible cell line (e.g., HEK293T cells).

    • The transfected cells produce viral particles containing the patient's protease enzyme.

  • Drug Susceptibility Testing:

    • The recombinant virus stocks are used to infect target cells (e.g., MT-2 cells) in the presence of serial dilutions of various protease inhibitors.

    • A control infection is performed in the absence of any inhibitor.

    • The cultures are incubated for a set period (e.g., 3-5 days) to allow for viral replication.

  • Data Analysis:

    • The extent of viral replication is quantified by measuring the reporter gene activity (e.g., luciferase activity).

    • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each protease inhibitor.

    • The fold-change in resistance is determined by dividing the IC50 value for the patient-derived virus by the IC50 value for a wild-type reference virus.

Visualizing the Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate the HIV life cycle, the experimental workflow for cross-resistance studies, and the molecular basis of Saquinavir resistance.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_virus HIV Virion cluster_pi Protease Inhibitor Action Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Protease Protease Enzyme Translation->Protease Budding 7. Budding & Maturation Assembly->Budding HIV HIV Budding->HIV Infects new cells HIV->Entry PI Protease Inhibitor (e.g., Saquinavir) PI->Protease Blocks active site Protease->Assembly Cleaves viral polyproteins

Caption: HIV Life Cycle and Protease Inhibitor Action.

Experimental_Workflow cluster_patient Patient Sample cluster_lab Laboratory Analysis Sample 1. Patient Blood Sample Plasma 2. Plasma Separation Sample->Plasma RNA 3. Viral RNA Extraction Plasma->RNA RT_PCR 4. RT-PCR of Protease Gene RNA->RT_PCR Cloning 5. Cloning into Vector RT_PCR->Cloning Transfection 6. Transfection & Virus Production Cloning->Transfection Infection 7. Infection of Target Cells with PIs Transfection->Infection Assay 8. Reporter Gene Assay Infection->Assay Analysis 9. IC50 & Fold-Change Calculation Assay->Analysis

Caption: Phenotypic Cross-Resistance Experimental Workflow.

Resistance_Mechanism cluster_wt Wild-Type Protease cluster_mutant Resistant Protease WT_Protease Active Site Flap Region Mutant_Protease Altered Active Site G48V & L90M Mutations WT_Protease->Mutant_Protease Drug Pressure Selects for Mutations Saquinavir_WT Saquinavir Saquinavir_WT->WT_Protease:f0 Binds tightly Saquinavir_Mutant Saquinavir Saquinavir_Mutant->Mutant_Protease:f0 Reduced binding affinity

Caption: Molecular Basis of Saquinavir Resistance.

References

Comparative Analysis of Ro 31-8588 Specificity for HIV-1 vs. HIV-2 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

AUSTIN, TX – November 7, 2025 – A detailed comparative analysis of the protease inhibitor Ro 31-8588 reveals its potent inhibitory activity against both Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2) proteases. This guide provides researchers, scientists, and drug development professionals with a concise summary of the quantitative data, experimental protocols, and a visual representation of the inhibitor's mechanism of action.

High-Affinity Inhibition of Both HIV-1 and HIV-2 Proteases

This compound, a peptide-based inhibitor, has demonstrated nanomolar-range inhibition of both HIV-1 and HIV-2 proteases. The inhibitory activities, as determined by Roberts et al. (1990), are presented in Table 1. The data indicates that this compound is a highly effective inhibitor of both viral proteases, with a slightly higher potency observed against HIV-1 protease.

Enzyme Inhibitor Inhibition Constant (Ki) (nM)
HIV-1 ProteaseThis compound0.46
HIV-2 ProteaseThis compound0.82

Table 1: Inhibitory Activity of this compound against HIV-1 and HIV-2 Proteases. The Ki values were determined through enzymatic assays as described in the experimental protocols section.

Experimental Protocols

The determination of the inhibition constants (Ki) for this compound against HIV-1 and HIV-2 proteases was conducted using a standardized enzymatic assay.

Enzyme and Substrate:

  • Recombinant HIV-1 and HIV-2 proteases were purified to homogeneity.

  • A synthetic heptapeptide substrate, [Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2], corresponding to the p17-p24 cleavage site in the HIV-1 gag polyprotein, was used for the assays.

Assay Conditions:

  • The assay was performed in a buffer containing 50 mM sodium acetate, 100 mM sodium chloride, and 1 mM EDTA at pH 5.5.

  • The cleavage of the substrate was monitored by high-performance liquid chromatography (HPLC) by measuring the decrease in the substrate peak area over time.

Determination of Ki:

  • Initial rates of substrate cleavage were determined at various substrate and inhibitor concentrations.

  • The inhibition constants (Ki) were calculated from Dixon plots of the reciprocal of the reaction velocity versus the inhibitor concentration.

Mechanism of Action: A Visual Representation

The following diagram illustrates the logical relationship of this compound as an inhibitor of both HIV-1 and HIV-2 proteases, leading to the disruption of the viral life cycle.

HIV_Protease_Inhibition HIV1_Protease HIV-1 Protease Mature_Proteins1 Mature Viral Proteins HIV1_Protease->Mature_Proteins1 Gag_Pol1 Gag-Pol Polyprotein Gag_Pol1->HIV1_Protease Cleavage Infectious_Virions1 Infectious HIV-1 Virions Mature_Proteins1->Infectious_Virions1 Assembly HIV2_Protease HIV-2 Protease Mature_Proteins2 Mature Viral Proteins HIV2_Protease->Mature_Proteins2 Gag_Pol2 Gag-Pol Polyprotein Gag_Pol2->HIV2_Protease Cleavage Infectious_Virions2 Infectious HIV-2 Virions Mature_Proteins2->Infectious_Virions2 Assembly Ro_31_8588 This compound Ro_31_8588->HIV1_Protease Inhibits (Ki = 0.46 nM) Ro_31_8588->HIV2_Protease Inhibits (Ki = 0.82 nM)

Caption: Inhibition of HIV-1 and HIV-2 Proteases by this compound.

This guide provides a foundational understanding of the specificity of this compound. For further in-depth analysis, researchers are encouraged to consult the original research publication by Roberts et al. (1990) in Science, titled "Rational design of peptide-based HIV proteinase inhibitors."

Benchmarking Ro 31-8588: A Comparative Analysis Against FDA-Approved HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of HIV-1 protease inhibitor research, a comprehensive evaluation of novel compounds against established therapeutics is crucial for advancing drug development. This guide provides a detailed comparison of the investigational protease inhibitor Ro 31-8588 against current FDA-approved protease inhibitors, including Saquinavir, Ritonavir, Lopinavir, and Darunavir. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at inhibitory activity and highlighting the experimental protocols used for such evaluations.

Mechanism of Action: Targeting HIV-1 Protease

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme leads to the production of immature, non-infectious virions, thereby halting the progression of the infection.[1] All the inhibitors discussed in this guide, including this compound, are competitive inhibitors that bind to the active site of the HIV-1 protease.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and the selected FDA-approved protease inhibitors. It is important to note that direct head-to-head comparative studies are limited, and these values are compiled from various sources. Experimental conditions can influence these measurements.

InhibitorKᵢ (nM)IC₅₀ (nM)Key Resistance Mutations
This compound 0.3[2]Data not readily availableData not readily available
Saquinavir ~0.12-0.5[3]1 - 37.7[4][5]G48V, L90M[5]
Ritonavir Low nM range[6]Data varies (often used as a booster)V82A/F/T, I84V[7]
Lopinavir Data not readily available~3.0 (cell-free), 2.9 (cell-to-cell)[8]L10F/I/R/V, K20M/R, L24I, V32I, L33F, M46I/L, I47V/A, I50V, F53L, I54V/L/A/M/T, L63P, A71V/T, G73S, V82A/F/T/S, I84V, L90M[7]
Darunavir <0.01[9]0.003 µM (3 nM)[9]V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[10]

Note: Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. IC₅₀ (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to inhibit 50% of the enzyme's activity in a given assay.

Experimental Protocols

The determination of inhibitory activity and resistance profiles of protease inhibitors involves sophisticated laboratory techniques. Below are detailed methodologies for key experiments.

HIV-1 Protease Inhibition Assay (FRET-based)

This in vitro assay is commonly used to determine the inhibitory activity of a compound against purified HIV-1 protease.

Principle: This assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor molecule and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor through Fluorescence Resonance Energy Transfer (FRET).[11][12] Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.[11][12]

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing EDANS/DABCYL or HiLyte Fluor™/QXL™ pairs)[11]

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., this compound or FDA-approved PIs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the diluted test compounds. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Add the FRET peptide substrate to all wells.

  • Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 protease to all wells except the negative control.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

  • Monitor the increase in fluorescence intensity over time (kinetic read).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: This method involves infecting susceptible host cells (e.g., MT-4 cells or TZM-bl reporter cells) with HIV-1 in the presence of varying concentrations of the inhibitor.[13][14] The extent of viral replication is then quantified by measuring a viral marker, such as p24 antigen levels in the culture supernatant or the activity of a reporter gene (e.g., luciferase or β-galactosidase) in the case of reporter cell lines.[13][14]

Materials:

  • Susceptible host cell line (e.g., MT-4 cells)

  • Laboratory-adapted or clinical isolate of HIV-1

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plates

  • p24 Antigen ELISA kit or reporter gene assay system

Procedure:

  • Seed the host cells in a 96-well plate.

  • Prepare serial dilutions of the test compound in cell culture medium and add them to the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells as a negative control and infected cells without inhibitor as a positive control.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • After incubation, collect the cell culture supernatant to measure p24 antigen levels using an ELISA kit, or lyse the cells to measure reporter gene activity.

  • Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC₅₀ (half-maximal effective concentration) value.

Drug Resistance Profiling

Determining the resistance profile of an inhibitor involves assessing its activity against a panel of HIV-1 strains with known mutations in the protease gene.

Principle: Site-directed mutagenesis is used to introduce specific resistance-conferring mutations into the protease gene of an infectious molecular clone of HIV-1. The resulting mutant viruses are then used in cell-based antiviral activity assays as described above to determine the EC₅₀ of the inhibitor. An increase in the EC₅₀ value for a mutant virus compared to the wild-type virus indicates resistance.

Procedure:

  • Generate a panel of recombinant HIV-1 clones, each carrying one or more known resistance mutations in the protease gene.

  • Produce viral stocks for each mutant and the wild-type virus.

  • Perform cell-based antiviral activity assays for the test compound against each viral strain.

  • Calculate the fold-change in EC₅₀ for each mutant by dividing its EC₅₀ value by the EC₅₀ value of the wild-type virus. A significant fold-change indicates resistance.

Visualizations

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_extracellular Extracellular Space Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host Genome) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Polyproteins) Transcription->Translation Assembly 6. Assembly (Immature Virions) Translation->Assembly ProteaseAction Protease Cleavage of Polyproteins Translation->ProteaseAction Budding 7. Budding Assembly->Budding MatureVirus Mature, Infectious Virion Budding->MatureVirus Virus HIV Virion Virus->Entry ProteaseAction->Assembly ProteaseInhibitor Protease Inhibitors (e.g., this compound) ProteaseInhibitor->ProteaseAction Inhibits

Figure 1: Simplified HIV-1 Lifecycle and the Target of Protease Inhibitors.

FRET_Assay_Workflow cluster_no_inhibition No Inhibition cluster_inhibition With Protease Inhibitor Substrate1 FRET Substrate (Donor + Quencher) Cleavage1 Cleavage Substrate1->Cleavage1 Protease1 HIV-1 Protease Protease1->Cleavage1 Products1 Cleaved Products (Fluorescence Signal) Cleavage1->Products1 Substrate2 FRET Substrate (Donor + Quencher) NoCleavage No Cleavage (No Fluorescence Signal) Substrate2->NoCleavage Protease2 HIV-1 Protease Protease2->NoCleavage Inhibitor Protease Inhibitor (e.g., this compound) Inhibitor->Protease2 Binds to

Figure 2: Workflow of a FRET-based Protease Inhibition Assay.

Conclusion

This compound demonstrates potent in vitro activity against HIV-1 protease, with a reported Kᵢ in the sub-nanomolar range.[2] This positions it as a compound of significant interest in the field of antiretroviral research. However, a comprehensive head-to-head comparison with currently prescribed FDA-approved protease inhibitors is necessary to fully elucidate its potential clinical utility. Further studies are required to establish its IC₅₀ against a broad range of viral strains, its resistance profile, and its pharmacokinetic and safety profiles in vivo. The experimental protocols detailed in this guide provide a framework for conducting such crucial comparative analyses.

References

The Evolving Landscape of HIV-1 Protease Inhibitor Resistance: A Comparative Look at Ro 31-8588 and its Progeny

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro resistance profile of the developmental HIV-1 protease inhibitor Ro 31-8588 and its clinically significant successors, saquinavir and ritonavir. While specific resistance data for this compound is scarce due to its role as a developmental intermediate, this document leverages available information on its successors to offer valuable insights into the resistance mechanisms of this class of antiretroviral drugs.

Introduction to this compound and its Significance

This compound was a pivotal compound in the early research and development of HIV-1 protease inhibitors. Although it did not proceed to clinical use, it served as a crucial scaffold in the design of the first generation of protease inhibitors, including the FDA-approved drugs saquinavir (Ro 31-8959) and ritonavir.[1][2] Understanding the general resistance patterns of these derivative compounds provides a strong inferential basis for the potential resistance profile of this compound.

Comparative Resistance Profiles

Due to the limited public data on this compound, this section focuses on the well-documented in vitro resistance profiles of saquinavir and ritonavir. These profiles are characterized by the selection of specific mutations in the HIV-1 protease gene, leading to reduced drug susceptibility.

Saquinavir Resistance Profile

Saquinavir was the first HIV protease inhibitor to receive FDA approval.[3] In vitro studies have shown that resistance to saquinavir develops relatively slowly.[4] The primary mutations associated with saquinavir resistance often include changes at positions 48 and 90 of the protease enzyme.[5]

Mutation Fold Change in IC50/EC50 Reference
G48V>10-fold[5]
L90M5 to 10-fold[5]
G48V + L90M>20-fold[6]
M46I + L90M3.4 to 20-fold[6]
M46I + I54V + L90M16.7 to 28.5-fold[6]

Table 1: Key mutations associated with in vitro resistance to Saquinavir and their impact on drug susceptibility.

Ritonavir Resistance Profile

Ritonavir was initially developed as a potent protease inhibitor and is now widely used as a pharmacokinetic booster for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 enzyme.[7][8] In vitro selection studies have identified a distinct set of mutations that confer resistance to ritonavir.

Mutation Fold Change in IC50/EC50 Reference
V82F/A/THigh-level[9]
I84VHigh-level[9]
M46I/LModerate-level[9]
L10F/I/R/VModerate-level[9]
V32I + I47VHigh-level[10]

Table 2: Key mutations associated with in vitro resistance to Ritonavir and their impact on drug susceptibility.

Mechanism of Action and Resistance

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[11][12][13] Protease inhibitors like this compound and its derivatives are designed to bind to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.[11][12][13]

Resistance to these inhibitors arises from mutations within the protease gene that alter the structure of the enzyme's active site.[14][15] These mutations can reduce the binding affinity of the inhibitor while still allowing the enzyme to process its natural substrates, albeit often with reduced efficiency.[11]

HIV_Protease_Inhibitor_Pathway cluster_virus HIV-1 Life Cycle cluster_drug Drug Intervention cluster_resistance Resistance Mechanism Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Protease Inhibitor (e.g., this compound) Protease Inhibitor (e.g., this compound) Inhibition Protease Inhibitor (e.g., this compound)->Inhibition Inhibition->HIV Protease Protease Gene Mutation Protease Gene Mutation Altered Protease Structure Altered Protease Structure Protease Gene Mutation->Altered Protease Structure Reduced Inhibitor Binding Reduced Inhibitor Binding Altered Protease Structure->Reduced Inhibitor Binding Reduced Inhibitor Binding->Inhibition Circumvents Experimental_Workflow cluster_setup Experiment Setup cluster_passaging Serial Passaging cluster_analysis Analysis Start Start Infect Cells with HIV-1 Infect Cells with HIV-1 Start->Infect Cells with HIV-1 Add Protease Inhibitor (Initial Concentration) Add Protease Inhibitor (Initial Concentration) Infect Cells with HIV-1->Add Protease Inhibitor (Initial Concentration) Culture Virus Culture Virus Add Protease Inhibitor (Initial Concentration)->Culture Virus Monitor Viral Replication Monitor Viral Replication Culture Virus->Monitor Viral Replication Increase Drug Concentration Increase Drug Concentration Monitor Viral Replication->Increase Drug Concentration Replication Detected End End Monitor Viral Replication->End No Replication Harvest Virus Harvest Virus Increase Drug Concentration->Harvest Virus Infect Fresh Cells Infect Fresh Cells Harvest Virus->Infect Fresh Cells Extract Proviral DNA Extract Proviral DNA Harvest Virus->Extract Proviral DNA Phenotypic Assay (Determine Fold Resistance) Phenotypic Assay (Determine Fold Resistance) Harvest Virus->Phenotypic Assay (Determine Fold Resistance) Infect Fresh Cells->Culture Virus PCR & Sequencing of Protease Gene PCR & Sequencing of Protease Gene Extract Proviral DNA->PCR & Sequencing of Protease Gene Genotypic Analysis (Identify Mutations) Genotypic Analysis (Identify Mutations) PCR & Sequencing of Protease Gene->Genotypic Analysis (Identify Mutations) Genotypic Analysis (Identify Mutations)->End Phenotypic Assay (Determine Fold Resistance)->End

References

Safety Operating Guide

Prudent Disposal of Ro 31-8588: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ro 31-8588 containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of laboratory chemicals, particularly HIV protease inhibitors and bisindolylmaleimide compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This compound is a potent inhibitor of HIV protease, belonging to the bisindolylmaleimide class of compounds. Proper handling and disposal are crucial to ensure personnel safety and environmental protection. This guide provides essential information for the safe management and disposal of this compound waste in a research laboratory setting.

Quantitative Data Summary

For safe handling and storage, it is essential to be aware of the physical and chemical properties of this compound and similar compounds. The following table summarizes key data points, although some are for related compounds due to the lack of specific public data for this compound.

PropertyValueNotes
Chemical Name This compoundA bisindolylmaleimide derivative.
CAS Number 141979-04-6A unique identifier for this specific chemical.
Molecular Formula C36H40N4O7SThe elemental composition of the molecule.
Molecular Weight 688.8 g/mol The mass of one mole of the substance.
Appearance SolidTypically a powder or crystalline solid.
Storage Temperature -20°CRecommended for maintaining chemical stability.
Solubility Soluble in DMSOOften dissolved in dimethyl sulfoxide for experimental use.
Hazard Categories Likely Acute Toxicity, Skin/Eye IrritantBased on general characteristics of similar chemical compounds. Assume hazardous until proven otherwise.
Disposal Consideration Hazardous Chemical WasteMust be disposed of through a licensed hazardous waste contractor. Do not dispose of down the drain or in regular trash.[1][2]

Experimental Protocols for Safe Disposal

The proper disposal of this compound involves a multi-step process that begins with waste segregation at the point of generation and ends with collection by trained EHS personnel.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation:

  • Solid Waste:

    • All solid materials contaminated with this compound, such as pipette tips, tubes, gloves, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.

    • The container should be a rigid, leak-proof container with a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Liquid Waste:

    • Unused or leftover solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • The container should be a screw-cap bottle, preferably made of a material compatible with the solvent used (e.g., polyethylene for DMSO solutions).

    • Label the container with "Hazardous Waste," "this compound," the solvent used (e.g., DMSO), and the concentration.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container should also be labeled as "Hazardous Waste" with the chemical name.

3. Waste Storage:

  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be clearly marked and away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.

  • Provide secondary containment (e.g., a chemical-resistant tray) for liquid waste containers to prevent spills.

4. Requesting Waste Pickup:

  • Once a waste container is full (do not overfill), or if it has been in storage for an extended period (check your institution's guidelines, often 90 days), arrange for pickup by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a phone call.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Responsibility Start Generate this compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste by Type PPE->Segregate SolidWaste Solid Waste Container (Labeled 'Hazardous Waste, this compound') Segregate->SolidWaste Solids LiquidWaste Liquid Waste Container (Labeled 'Hazardous Waste, this compound') Segregate->LiquidWaste Liquids SharpsWaste Sharps Container (Labeled 'Hazardous Waste, this compound') Segregate->SharpsWaste Sharps Store Store in Designated Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store SharpsWaste->Store RequestPickup Request Waste Pickup from EHS Store->RequestPickup EHS_Collect EHS Collects Waste RequestPickup->EHS_Collect FinalDisposal Transport to Licensed Hazardous Waste Facility EHS_Collect->FinalDisposal

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for guidance.

References

Safeguarding Research: A Comprehensive Guide to Handling Ro 31-8588

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ro 31-8588, a potent HIV protease inhibitor. The following procedural steps and data are designed to build a foundation of trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, research-grade chemical compounds and HIV protease inhibitors in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/Recommendation
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Nitrile GlovesShould be worn when handling the compound, solutions, or contaminated surfaces. Change gloves frequently and immediately if contaminated, torn, or punctured.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust particles.
Operational Plan: Step-by-Step Handling Procedures

A clear and methodical approach to handling this compound will minimize risks and ensure the integrity of your experiments.

  • Preparation and Planning:

    • Before handling, ensure all necessary PPE is available and in good condition.

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Have spill cleanup materials readily available.

  • Handling the Solid Compound:

    • Perform all weighing and initial dilutions of the solid this compound powder inside a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • Solution Preparation:

    • Consult the manufacturer's instructions for solubility information. General guidance suggests that stock solutions can be prepared in DMSO.

    • Once prepared, solutions should be used as soon as possible or aliquoted and stored at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Experimental Use:

    • When using solutions of this compound, continue to wear all recommended PPE.

    • Work in a well-ventilated area.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent and then soap and water.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container for incineration.
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. Follow your institution's guidelines for chemical waste disposal.

Mechanism of Action: Inhibiting HIV Maturation

This compound is an inhibitor of the HIV protease, a critical enzyme in the viral life cycle. Understanding this mechanism is key to its application in research. HIV protease is responsible for cleaving newly synthesized viral polyproteins into their functional protein components. This cleavage is a necessary step for the maturation of the virus into an infectious form. By blocking the active site of the protease, this compound prevents this maturation process, resulting in the production of non-infectious viral particles.

The following diagram illustrates the HIV life cycle and the specific point of intervention for this compound.

HIV Life Cycle and Inhibition by this compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.